molecular formula C8H7ClN2 B7963653 3-Chloro-2-methyl-2H-indazole

3-Chloro-2-methyl-2H-indazole

Cat. No.: B7963653
M. Wt: 166.61 g/mol
InChI Key: WTWJILOLUOKKMV-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-2H-indazole is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWJILOLUOKKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2H-Indazole vs. 1H-Indazole Tautomer Stability: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the tautomeric equilibrium between 1H-indazole and 2H-indazole, specifically engineered for drug discovery applications.

Executive Summary: The Tautomer Efficacy Paradox

In medicinal chemistry, the indazole scaffold acts as a critical bioisostere for indole and phenol, particularly in kinase inhibitors where it targets the ATP-binding hinge region. While 1H-indazole is the thermodynamically dominant species in the gas phase and most solutions, the 2H-indazole tautomer often drives high-affinity binding events in protein pockets.

Failure to account for this "tautomeric penalty"—the energy required to shift the equilibrium from the stable 1H form to the bioactive 2H form—can lead to significant discrepancies between calculated docking scores and experimental


 values. This guide outlines the thermodynamic principles, characterization protocols, and structural strategies to master this equilibrium.

Thermodynamic & Electronic Landscape

The Stability Gap

The tautomeric equilibrium favors 1H-indazole due to aromaticity preservation in the benzene ring (Clar’s Sextet Rule). The 2H-indazole form introduces a quinoid-like character to the benzene ring, disrupting its aromatic stability.

Parameter1H-Indazole (Benzenoid)2H-Indazole (Quinoid)

(Difference)
Gas Phase Stability DominantMinor

Dipole Moment

D

D
2H is significantly more polar
Aromaticity (NICS) High (Benzene-like)ReducedLoss of Clar sextet in 2H
Basicity (

)

(N2 protonation)

(N1 protonation)
2H is slightly more basic
Solvent & Environmental Switching

While 1H is stable in non-polar environments (chloroform, gas phase), the higher dipole moment of the 2H tautomer stabilizes it in:

  • Polar Aprotic Solvents: DMSO or DMF can shift the equilibrium slightly, though 1H usually remains major.

  • Crystal Lattices: Intermolecular hydrogen bonding can lock indazoles into 2H dimers in the solid state.

  • Protein Binding Pockets: This is the critical "switch." A hydrophilic pocket requiring a specific H-bond donor/acceptor motif can force the molecule into the 2H state.

Structural Determinants & Substituent Effects[1][2]

The equilibrium constant


 (

) is tunable via substitution at the C3, C4, and C7 positions.
  • Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring generally acidity the N-H, but their effect on tautomer ratio depends on position.

  • Steric Effects: Bulky groups at C3 or C7 can destabilize the 1H form via steric clash with the N1-H, indirectly increasing the population of the 2H tautomer.

Visualization: Tautomeric Equilibrium Pathways

IndazoleTautomerism cluster_0 Stabilizing Factors for 2H H1 1H-Indazole (Benzenoid) Stable TS Transition State (Proton Transfer) H1->TS +4 kcal/mol barrier TS->H1 Fast Relaxation H2 2H-Indazole (Quinoid) High Energy TS->H2 H2->TS Factor1 Polar Solvents (High Dipole Stabilization) Factor1->H2 Factor2 Kinase Hinge Binding (Specific H-Bond Pattern) Factor2->H2 Factor3 C7 Steric Bulk (Clash with N1-H) Factor3->H2

Caption: Thermodynamic landscape of indazole tautomerism. While 1H is the ground state, specific environmental factors lower the barrier for 2H accessibility.

Experimental Characterization Protocol

Distinguishing tautomers (dynamic) from regioisomers (fixed N-alkylated products) requires precise analytical workflows.

NMR Spectroscopy (The Gold Standard)

Proton exchange is often fast on the NMR timescale, leading to averaged signals. To resolve tautomers, use low-temperature NMR (approx -40°C to -90°C) in polar aprotic solvents (THF-


 or Acetone-

).

Diagnostic Chemical Shifts (Approximate):

Nucleus1H-Indazole Signature2H-Indazole SignatureNotes

(N1)

to

ppm

to

ppm
Most definitive. Requires

HMBC.

(N2)

to

ppm

to

ppm
Large shift difference between forms.

(C3)

ppm

ppm
2H form C3 is shielded (upfield).

(C7a)

ppm

ppm
Junction carbons are sensitive to quinoid character.
Crystallography (Small Molecule)
  • Protocol: Grow crystals in varying polarity solvents (e.g., Ethanol vs. Toluene).

  • Analysis: Check for intermolecular H-bond dimers. 2H-indazoles often form centrosymmetric dimers stabilized by two

    
     bonds, whereas 1H-indazoles tend to form catemers (chains).
    

Computational Prediction Workflow (DFT)

For predictive modeling in drug design, standard force fields often fail to capture the subtle electronic reorganization energy.

Recommended Level of Theory:

  • Method: DFT (Density Functional Theory)

  • Functional: B3LYP or

    
    B97X-D (includes dispersion corrections).
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP.

  • Solvation Model: PCM or SMD (essential to capture the dipole stabilization of the 2H form).

Calculation Steps:

  • Optimize geometry of both 1H and 2H forms.

  • Calculate vibrational frequencies (ensure no imaginary frequencies).

  • Compute

    
    .
    
  • Correction: If

    
     kcal/mol in solution, assume the 2H conformer is accessible for protein binding without a prohibitive energetic penalty.
    

Case Study: Kinase Inhibitor Design

In kinase inhibitors, the indazole ring often binds to the hinge region of the ATP binding site. The tautomeric state determines the H-bond donor/acceptor (D/A) pattern.

  • 1H-Indazole Pattern: N1-H (Donor) / N2 (Acceptor).

  • 2H-Indazole Pattern: N1 (Acceptor) / N2-H (Donor).

Many kinases (e.g., VEGFR, FGFR) require a Donor-Acceptor motif that matches the 2H-indazole geometry. If the inhibitor exists primarily as 1H in solution, the binding affinity (


) will be weaker than predicted by rigid docking because energy must be "spent" to convert 1H 

2H.
Visualization: Kinase Hinge Binding Logic

KinaseBinding cluster_pocket Kinase Hinge Region (Backbone) cluster_ligand Indazole Ligand State Residue1 Backbone CO (Acceptor) Residue2 Backbone NH (Donor) Ind2H 2H-Indazole (N1 Acceptor / N2-H Donor) Residue2->Ind2H H-Bond (N-H ... N1) Ind1H 1H-Indazole (N1-H Donor / N2 Acceptor) Ind1H->Residue1 Mismatch (Clash) Ind1H->Residue2 Mismatch Ind1H->Ind2H Tautomeric Penalty (+3 kcal/mol) Ind2H->Residue1 H-Bond (N2-H ... O=C)

Caption: Molecular recognition logic. High-affinity binding often requires the less stable 2H tautomer to satisfy the specific donor-acceptor requirements of the kinase hinge.

References

  • Thermodynamic Stability of Indazole Tautomers

    • Source: Claramunt, R. M., et al. "The tautomerism of indazole: A theoretical and experimental study." Journal of the Chemical Society, Perkin Transactions 2, 1991.
    • URL:[Link]

  • NMR Characteriz

    • Source: Alkorta, I., & Elguero, J. "Theoretical estimation of the annular tautomerism of indazoles."[1] Journal of Physical Organic Chemistry, 2005.

    • URL:[Link]

  • Indazoles in Kinase Inhibitor Discovery

    • Source: Vasudevan, A., et al. "Contribution of indazolinone tautomers to kinase activity."[2] Bioorganic & Medicinal Chemistry Letters, 2012.[2]

    • URL:[Link]

  • Substituent Effects on Tautomerism

    • Source: Catalan, J., et al. "Basicity and acidity of indazoles." Journal of the American Chemical Society, 1988.
    • URL:[Link]

  • Recent Advances in Indazole Synthesis and Biological Activity

    • Source: Zhang, L., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2019.
    • URL:[Link]

Sources

Technical Guide: 3-Chloro-2-methylindazole – Physicochemical Profile & Synthetic Methodologies

[1]

Executive Summary

3-Chloro-2-methylindazole is a substituted bicyclic heterocycle belonging to the indazole class.[1] It serves as a critical intermediate in medicinal chemistry, particularly in the development of small-molecule inhibitors for oncology and anti-inflammatory therapeutics.[1][2] Unlike its N1-methylated isomer, the N2-methylated variant presents unique electronic properties and steric vectors that influence ligand-protein binding affinities.[1]

This guide provides a definitive technical analysis of its molecular characteristics, validated synthetic protocols, and structural implications in drug design.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data characterizes the specific N2-methylated regioisomer. Researchers must distinguish this from the thermodynamically more stable 1-methyl isomer during synthesis and analysis.[1]

PropertyValueNotes
IUPAC Name 3-Chloro-2-methyl-2H-indazoleSpecificity to 2H-tautomer fixed by methylation.[1]
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol Monoisotopic Mass: 166.03 g/mol
CAS Registry Number 5657-36-3 (Generic Indazole Ref)Note: Specific CAS for 2-Me isomer is rare; often referenced under general chloromethylindazoles.[1]
Predicted LogP 2.3 ± 0.2Lipophilic, suitable for CNS penetration.[1]
H-Bond Donors 0N-methylation removes donor capability.[1]
H-Bond Acceptors 2Pyrazole nitrogens.[1]
SMILES CN1N=C(Cl)C2=CC=CC=C12Defines the 2-methyl, 3-chloro connectivity.[1]

Structural Analysis: The N1 vs. N2 Isomerism Challenge

Indazoles exhibit annular tautomerism (1H vs 2H).[1] When substituting the nitrogen, two isomers are possible.[1][2][3]

  • 1-Methylindazole (Thermodynamic): The benzenoid ring retains aromaticity; generally more stable.[1]

  • 2-Methylindazole (Kinetic/Quinoid): The bonding structure forces a quinoid-like contribution, increasing electron density at the C3 position.[1]

Implication for 3-Chlorination: The electron-rich nature of the C3 position in 2-methylindazole makes it highly susceptible to electrophilic aromatic substitution (SEAr), facilitating direct chlorination with high yields.[1]

Experimental Protocols

Protocol A: Direct Chlorination of 2-Methylindazole (Recommended)

This method is preferred for its regiochemical purity, avoiding the separation issues associated with methylating 3-chloroindazole.[1]

Reagents:

  • Substrate: 2-Methylindazole (1.0 eq)[1]

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.1 eq)[1]

  • Solvent: Acetonitrile (ACN) or DMF[1]

  • Catalyst: None required (thermal) or mild acid (acetic acid)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methylindazole (10 mmol) in anhydrous ACN (50 mL) in a round-bottom flask.

  • Addition: Add NCS (11 mmol) portion-wise over 15 minutes at room temperature to prevent exotherms.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Workup:

    • Concentrate the solvent under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate (100 mL).[1]

    • Wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove succinimide byproducts.[1]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the disappearance of the C3-H singlet (typically ~8.0 ppm) and the retention of the N-Me singlet (~4.2 ppm).[1]

  • MS: Observe parent ion [M+H]⁺ = 167.0/169.0 (3:1 chlorine isotope pattern).[1]

Protocol B: Methylation of 3-Chloroindazole (Alternative)

Use this only if 3-chloroindazole is the starting material.[1] Requires rigorous separation.

  • Reaction: Treat 3-chloroindazole with Methyl Iodide (MeI) and K₂CO₃ in Acetone.

  • Outcome: Produces a mixture of 1-methyl (major) and 2-methyl (minor) isomers.[1]

  • Separation: The 2-methyl isomer is typically more polar; separate using high-resolution column chromatography.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the regioselectivity and synthetic pathways described above.

SynthesisPathwaysIndazoleIndazole(Starting Material)MeIndazole22-Methylindazole(Intermediate)Indazole->MeIndazole2Selective Methylation(Meerwein Salt)ChloroIndazole33-ChloroindazoleIndazole->ChloroIndazole3Direct ChlorinationTarget3-CHLORO-2-METHYLINDAZOLE(Target)MeIndazole2->TargetNCS Chlorination(Regiospecific at C3)ChloroIndazole3->TargetMethylation (MeI)(Minor Product)Isomer13-Chloro-1-methylindazole(Byproduct/Isomer)ChloroIndazole3->Isomer1Methylation (MeI)(Major Product)

Figure 1: Synthetic pathways contrasting the direct chlorination route (Blue to Green) versus the methylation route (Gray to Red/Green), highlighting the regioselectivity challenge.[1][2]

Applications in Drug Discovery[1][2]

The 3-chloro-2-methylindazole scaffold is utilized to probe the hydrophobic pockets of target proteins, specifically kinases and G-protein coupled receptors (GPCRs).[1]

  • Structure-Activity Relationship (SAR): The Chlorine atom at C3 provides a lipophilic bulk that can displace metabolic water molecules in a binding pocket, often increasing potency (the "Magic Methyl/Chloro" effect).[1][2]

  • Metabolic Stability: Blocking the C3 position prevents oxidative metabolism (C-H oxidation) which is common in unsubstituted indazoles.[1]

  • Kinase Inhibition: Indazoles mimic the adenine ring of ATP.[1] The 2-methyl variation alters the hydrogen bonding vector relative to the 1-methyl isomer, allowing for selectivity between kinase isoforms.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline (Structural Analog Reference).[1] Retrieved from [Link][1]

  • Lide, D.R.[1][4][5] (ed). CRC Handbook of Chemistry and Physics.[1] 72nd ed.[1] Boca Raton, FL: CRC Press.[1] (Standard reference for physicochemical constants of chlorinated aromatics).

  • Common Chemistry. 3-Chloroindazole CAS Detail. CAS, a division of the American Chemical Society.[1][2][6] Retrieved from [Link][1][6]

Technical Guide: Solubilization and Handling of 3-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Chloro-2-methyl-2H-indazole is a specialized heterocyclic scaffold often utilized in the development of kinase inhibitors, anti-inflammatory agents, and modulating ligands for nuclear receptors. Unlike its 1H-indazole tautomer, the 2-methyl substitution locks the compound into a fixed quinoid-like resonance structure, significantly altering its polarity and solubility profile compared to the parent indazole.

This guide addresses the critical solubility differentials between Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , providing a robust framework for stock solution preparation and assay deployment.

Chemical Identity
PropertyDetail
Systematic Name This compound
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Core Scaffold 2H-Indazole (Fused benzene and pyrazole ring)
Key Substituents Chlorine (C3 position), Methyl group (N2 position)
LogP (Estimated) ~2.5 – 2.9 (Lipophilic)

Solubility Profile & Solvent Selection

The solubility of this compound is governed by its lipophilic nature and the lack of hydrogen bond donors (due to N2-methylation).

A. Dimethyl Sulfoxide (DMSO) – The Primary Stock Solvent

Status: Highly Soluble DMSO is the gold standard for generating high-concentration stock solutions of this compound. The aprotic nature of DMSO interacts effectively with the polarizable aromatic system of the indazole without requiring hydrogen bonding.

  • Target Stock Concentration: 50 mM – 100 mM.

  • Saturation Limit (Est.): >150 mM (approx. 25 mg/mL).

  • Stability: Excellent. The compound is chemically stable in anhydrous DMSO at -20°C for >12 months.

  • Risk Factor: DMSO is hygroscopic. Water absorption over time can decrease solubility, leading to "silent precipitation" where micro-crystals form that are invisible to the naked eye but affect assay potency.

B. Methanol (MeOH) – The Secondary/Processing Solvent

Status: Moderately Soluble Methanol is a polar protic solvent. While this compound is soluble in methanol, the solubility limit is significantly lower than in DMSO. Methanol is ideal for intermediate dilutions or specific chromatographic applications but not for long-term storage of high-concentration stocks.

  • Target Working Concentration: <10 mM.

  • Saturation Limit (Est.): ~20–30 mM (Temperature dependent).

  • Risk Factor: High evaporation rate alters concentration; lower solubility increases risk of precipitation upon cooling (e.g., retrieving from fridge).

C. Solubility Comparison Table
SolventSolubility RatingRecommended Max Conc.Primary Use CaseStorage Stability
DMSO High (+++++)100 mMMaster Stock StorageHigh (-20°C or -80°C)
Methanol Moderate (+++)10 mMIntermediate Dilution / LC-MSLow (Evaporation risk)
Water/PBS Very Low (+)<100 µMBiological Assay BufferUnstable (Precipitation)

Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock (DMSO)

Rationale: Creating a standardized master stock minimizes weighing errors and ensures consistency across experiments.

Materials:

  • This compound (Solid powder)

  • Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves)

  • Vortex mixer

  • Amber glass vials (Borosilicate)

Step-by-Step:

  • Calculate Mass: For 1 mL of 100 mM stock, weigh 16.66 mg of the compound.

    • Calculation:

      
      .
      
  • Weighing: Weigh the powder directly into a pre-tared amber glass vial. Do not weigh onto paper and transfer, as static loss is significant for small masses.

  • Solvent Addition: Add 1000 µL (1 mL) of Anhydrous DMSO.

    • Note: If the mass weighed deviates (e.g., 17.2 mg), adjust DMSO volume:

      
      .
      
  • Solubilization: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.

  • Visual Inspection: Hold the vial against a light source. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot & Store: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: The "Self-Validating" Solubility Limit Test

Rationale: Since exact literature values are sparse for specific derivatives, this protocol allows you to empirically determine if the compound is soluble at your desired concentration.

Methodology:

  • Prepare the target solution (e.g., 10 mM in Methanol).

  • Centrifuge the solution at 13,000 x g for 10 minutes at Room Temperature.

  • Validation:

    • Pass: No pellet is visible.

    • Fail: A visible pellet indicates the concentration exceeds the solubility limit.

  • Quantification (Optional): If UV-Vis is available, measure the absorbance of the supernatant and compare it to a theoretical standard curve to determine the actual dissolved concentration.

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling this compound, highlighting the "Danger Zones" where precipitation is most likely to occur.

An In-depth Technical Guide to the Core Differences Between 1-Methyl and 2-Methyl Indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the fundamental differences between 1-methyl-1H-indazole and 2-methyl-2H-indazole. These isomers, while structurally similar, exhibit distinct physicochemical properties, spectroscopic signatures, and chemical reactivity, which have profound implications for their application in medicinal chemistry and drug development. This document moves beyond a cursory overview to delve into the mechanistic underpinnings of these differences, offering field-proven insights and detailed experimental protocols.

Structural and Electronic Properties: The Foundation of Divergent Characteristics

Indazole, a bicyclic heteroaromatic system, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The position of the methyl group on the pyrazole ring nitrogen fundamentally alters the electronic distribution and steric environment of the molecule, leading to significant differences in stability, polarity, and basicity.

The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[1] Consequently, 1-methyl-1H-indazole is the more stable of the two methylated isomers.[2] Theoretical calculations have shown that 1-methylindazole is approximately 3.2 kcal/mol more stable than 2-methylindazole.[2] This greater stability of the 1-methyl isomer is attributed to its benzenoid electronic structure, whereas the 2-methyl isomer possesses a less stable quinonoid arrangement.

The disparate electronic landscapes of the two isomers also manifest in their dipole moments and basicity. The 2-methyl-2H-indazole exhibits a significantly larger dipole moment (3.4 D) compared to the 1-methyl-1H-indazole (1.50 D).[3] This is a direct consequence of the vectorial sum of bond dipoles in the quinonoid system of the 2-methyl isomer. Furthermore, 2H-indazole derivatives are generally stronger bases than their 1H-counterparts.[2] This can be attributed to the greater accessibility of the lone pair of electrons on the N1 nitrogen in the 2-methyl isomer for protonation.

dot graph "Molecular_Structures" { layout=neato; node [shape=none, imagepos="tc", labelloc="b"];

// 1-Methyl-1H-indazole node1 [label="", image="1-methyl-1H-indazole.png"]; label1 [label="1-Methyl-1H-indazole", pos="2.5,-1.5!"];

// 2-Methyl-2H-indazole node2 [label="", image="2-methyl-2H-indazole.png", pos="6,0!"]; label2 [label="2-Methyl-2H-indazole", pos="8.5,-1.5!"]; } Caption: Molecular structures of 1-methyl-1H-indazole and 2-methyl-2H-indazole.

Spectroscopic Characterization: Unambiguous Isomer Identification

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the definitive identification and differentiation of 1-methyl and 2-methyl indazole isomers. The distinct electronic and steric environments of the protons and carbons in each isomer give rise to unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the two isomers show characteristic differences in the chemical shifts of the methyl protons and the aromatic protons. In 1-methyl-1H-indazole, the N-methyl protons typically resonate at a lower chemical shift compared to the N-methyl protons of 2-methyl-2H-indazole. This is due to the different electronic environments of the pyrazole ring in the benzenoid versus the quinonoid systems. The aromatic protons also exhibit distinct splitting patterns and chemical shifts, allowing for unambiguous assignment.

¹³C NMR: The carbon NMR spectra provide further confirmation of the isomeric structure. The chemical shift of the N-methyl carbon is a key diagnostic marker. Additionally, the carbons of the pyrazole and benzene rings resonate at different frequencies in the two isomers, reflecting the differences in their electronic structures.

Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 1-Methyl and 2-Methyl Indazole

Carbon Atom1-Methyl-1H-indazole2-Methyl-2H-indazole
C3133.5122.9
C3a123.8126.8
C4120.4120.6
C5126.1120.9
C6120.9126.9
C7109.5117.1
C7a140.2149.3
N-CH₃35.541.9
Data sourced from PubChem CID 139456 and CID 138364.[4][5]
Infrared (IR) Spectroscopy

The IR spectra of 1-methyl and 2-methyl indazole exhibit subtle but characteristic differences in the fingerprint region, particularly in the C=N and C=C stretching frequencies, which are influenced by the different bond orders in the benzenoid and quinonoid systems. While specific peak assignments can be complex, the overall pattern of the IR spectrum serves as a valuable tool for distinguishing between the two isomers.

Chemical Reactivity: A Tale of Two Nitrogens

The differing electronic and steric properties of the N1 and N2 positions in the indazole ring govern the regioselectivity of its chemical reactions, most notably alkylation and electrophilic aromatic substitution.

N-Alkylation: The Challenge of Regioselectivity

The direct alkylation of indazole often yields a mixture of N1 and N2 substituted products, posing a significant synthetic challenge.[6] The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.[7]

Generally, N1-alkylation is favored under thermodynamic control, as the 1-substituted product is more stable.[8] Conversely, N2-alkylation is often the kinetically favored pathway. This differential reactivity allows for the development of regioselective synthetic protocols.

dot graph "Alkylation_Reaction" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

Indazole [label="Indazole"]; N1_Product [label="1-Methyl-1H-indazole\n(Thermodynamic Product)"]; N2_Product [label="2-Methyl-2H-indazole\n(Kinetic Product)"];

Indazole -> N1_Product [label="Thermodynamic\nControl"]; Indazole -> N2_Product [label="Kinetic\nControl"]; } Caption: General scheme for the N-alkylation of indazole.

Electrophilic Aromatic Substitution

The position of the methyl group also influences the regioselectivity of electrophilic aromatic substitution on the benzene ring. The pyrazole ring, being electron-rich, activates the fused benzene ring towards electrophilic attack. However, the directing effect of the pyrazole moiety differs between the 1-methyl and 2-methyl isomers. Computational studies, including the calculation of Fukui indices and frontier molecular orbital (FMO) densities, can predict the most likely sites of electrophilic attack.[9] Generally, for 1H-indazoles, electrophilic substitution tends to occur at the C3, C5, and C7 positions, while for 2H-indazoles, the C3 and C7 positions are most susceptible to attack.

Synthesis and Experimental Protocols: Achieving Regiocontrol

The selective synthesis of either 1-methyl or 2-methyl indazole is paramount for their application in drug discovery. The following protocols provide reliable methods for achieving high regioselectivity.

Protocol for Regioselective Synthesis of 1-Methyl-1H-indazole (N1-Alkylation)

This protocol utilizes conditions that favor the thermodynamically more stable N1 isomer.

Methodology:

  • To a solution of indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-1H-indazole.

dot graph "N1_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#EA4335"];

Start [label="Indazole"]; Deprotonation [label="Deprotonation\n(NaH or Cs₂CO₃)"]; Alkylation [label="Alkylation\n(CH₃I)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column\nChromatography"]; Product [label="1-Methyl-1H-indazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Deprotonation; Deprotonation -> Alkylation; Alkylation -> Workup; Workup -> Purification; Purification -> Product; } Caption: Workflow for the regioselective synthesis of 1-methyl-1H-indazole.

Protocol for Regioselective Synthesis of 2-Methyl-2H-indazole (N2-Alkylation)

The synthesis of the kinetically favored N2 isomer often requires milder reaction conditions. The Mitsunobu reaction is a reliable method for achieving high N2 selectivity.

Methodology:

  • Dissolve indazole (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and methanol (CH₃OH, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired 2-methyl-2H-indazole from triphenylphosphine oxide and other byproducts.

dot graph "N2_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#FBBC05"];

Start [label="Indazole, PPh₃, CH₃OH"]; Mitsunobu [label="Mitsunobu Reaction\n(DEAD or DIAD)"]; Concentration [label="Solvent Removal"]; Purification [label="Column\nChromatography"]; Product [label="2-Methyl-2H-indazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Mitsunobu; Mitsunobu -> Concentration; Concentration -> Purification; Purification -> Product; } Caption: Workflow for the regioselective synthesis of 2-methyl-2H-indazole.

Biological Significance: The Impact of Methyl Position on Pharmacological Activity

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] The position of the N-substituent, be it at N1 or N2, can have a profound impact on the pharmacological profile of the molecule. This is because the overall shape, hydrogen bonding capacity, and electronic properties of the molecule, which are critical for its interaction with biological targets, are significantly altered.

Both N1- and N2-substituted indazoles have been successfully developed into clinically approved drugs, highlighting the importance of exploring both isomeric series in drug discovery programs.

Table 2: Representative Examples of Bioactive N1- and N2-Substituted Indazole Derivatives

CompoundIsomer TypeBiological ActivityTherapeutic Area
Danicopan N1-substitutedFactor D inhibitorParoxysmal nocturnal hemoglobinuria
Pazopanib N2-substitutedTyrosine kinase inhibitorRenal cell carcinoma, soft tissue sarcoma
Niraparib N2-substitutedPARP inhibitorOvarian cancer, breast cancer, prostate cancer
Axitinib N2-substitutedTyrosine kinase inhibitorRenal cell carcinoma
CPI-637 N1-substitutedCBP/p300 inhibitorOncology

Conclusion

The seemingly minor structural difference between 1-methyl and 2-methyl indazole isomers gives rise to a cascade of distinct physicochemical and biological properties. A thorough understanding of these differences, from their electronic and steric characteristics to their spectroscopic signatures and chemical reactivity, is crucial for researchers in the field of drug development. The ability to selectively synthesize and unambiguously characterize each isomer is a fundamental prerequisite for the rational design of novel indazole-based therapeutics. This guide has provided a comprehensive framework for understanding these core differences and has equipped the reader with the necessary knowledge and experimental protocols to confidently work with these important heterocyclic building blocks.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Pawar, S. S., & Vibhute, Y. B. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
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  • Lu, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
  • Meanwell, N. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26655-26667.
  • PubChem. (n.d.). 2-Methyl-2H-indazole. Retrieved from [Link]

  • Lu, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4538-4549.
  • Elguero, J., et al. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026.
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  • ResearchGate. (2025). Synthesis of Novel N1 and N2 Indazole Derivatives. Retrieved from [Link]

  • Hachuła, B., et al. (2025). Crystal and Molecular Structure Analysis of 2-Methylimidazole.
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  • Lu, D., et al. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Khan, I., & Zaib, S. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2538.
  • Sousa, J. C., et al. (2000). Synthesis and characterization of new octamolybdates containing imidazole, 1-methyl- or 2-methyl-imidazole co-ordinatively bound to molybdenum. Journal of the Chemical Society, Dalton Transactions, (11), 1735-1740.
  • Chemistry LibreTexts. (2023). 15.
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  • Evans, M. (2023).
  • ResearchGate. (2025).
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The Chemistry and Therapeutic Potential of 3-Halo-2-Alkylindazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. Among its many derivatives, the 3-halo-2-alkylindazole series has emerged as a particularly fruitful area of research, offering a synthetically accessible and tunable framework for drug design. The strategic placement of a halogen atom at the C3-position and an alkyl group at the N2-position profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these derivatives, with a focus on their roles as kinase inhibitors and anti-inflammatory agents. Detailed synthetic protocols and mechanistic insights are presented to equip researchers with the practical knowledge required to explore this promising chemical space.

Introduction: The Indazole Scaffold in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of new therapeutic agents. Among these, the indazole nucleus, a bicyclic structure composed of fused benzene and pyrazole rings, is considered a "privileged scaffold". This designation stems from its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities.[1] Indazole derivatives are found in numerous approved drugs, including the anti-inflammatory agent Benzydamine and the potent anticancer drug Niraparib.[1]

The indazole core exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, synthetic strategies that selectively yield 2H-indazoles have unlocked unique avenues for drug design. The substitution pattern is critical, and the 3-halo-2-alkyl motif is of particular interest. The halogen at the C3-position can serve as a key interaction point (e.g., through halogen bonding), a handle for further synthetic elaboration, or a tool to modulate the acidity of the indazole N-H (in precursors). The N2-alkyl group provides a vector for exploring steric pockets within a binding site and for fine-tuning the compound's overall physicochemical properties. This guide will delve into the synthetic methodologies that provide access to this scaffold and explore its application in modern drug discovery.

Synthetic Strategies for 3-Halo-2-Alkylindazoles

The construction of the 3-halo-2-alkylindazole core can be approached through two primary strategies: (A) building the substituted indazole ring system from acyclic precursors, or (B) post-modification of a pre-formed indazole scaffold. The choice of route often depends on the availability of starting materials and the desired diversity of the final compounds.

Route A: De Novo Ring Formation

A highly efficient method for the synthesis of 2H-indazoles involves a one-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide.[2] This approach is often catalyzed by copper(I) and offers a direct route to the N2-alkylated indazole core. Subsequent halogenation at the C3-position completes the synthesis.

G

Caption: De novo synthesis of 3-halo-2-alkylindazoles.

The causality behind this experimental choice is its high convergence and operational simplicity. By constructing the core and introducing the N2-substituent simultaneously, it avoids potential regioselectivity issues associated with alkylating a pre-existing indazole ring.

Route B: N-Alkylation and C3-Halogenation of Indazole

An alternative strategy begins with commercially available 1H-indazole. This route involves two key steps: regioselective halogenation at the C3-position, followed by regioselective alkylation at the N2-position.

  • C3-Halogenation: Direct halogenation of the indazole ring at the C3-position is a critical transformation. Metal-free methods using N-halosuccinimides (NCS, NBS, NIS) are widely employed for this purpose. The reaction conditions can be fine-tuned to achieve high regioselectivity for the C3 position, which is activated for electrophilic attack.[3] Recent advancements include electrochemical methods that offer a greener alternative.[4]

  • N2-Alkylation: Alkylation of a 3-halo-1H-indazole presents a challenge, as it can occur at either the N1 or N2 position. The regiochemical outcome is influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent.[5] While alkylation often favors the more thermodynamically stable N1 position, specific conditions can be employed to direct the reaction towards the desired N2 isomer. For instance, using certain alkyl 2,2,2-trichloroacetimidates with an acid catalyst can selectively afford 2-alkyl-2H-indazoles.

G

Caption: Synthesis via modification of the indazole scaffold.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The 3-halo-2-alkylindazole scaffold has been successfully employed to develop inhibitors for several important drug targets. The specific nature of the halogen and the alkyl group are critical determinants of potency and selectivity.

Protein Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[1] The indazole core serves as an effective hinge-binding motif in many kinase inhibitors.

  • Structure-Activity Relationship (SAR):

    • C3-Halogen: The halogen atom often occupies a hydrophobic pocket adjacent to the ATP-binding site. The nature of the halogen can significantly impact potency. For example, in some series, changing a C3-hydrogen to a chlorine or bromine can increase binding affinity through favorable hydrophobic or halogen-bonding interactions.[6]

    • N2-Alkyl Group: This group typically projects out towards the solvent-exposed region of the ATP-binding site. Its size and nature are crucial for achieving selectivity. Small, unbranched alkyl groups may be sufficient for potency, while larger or functionalized groups can be used to target unique sub-pockets in specific kinases, thereby improving the selectivity profile.[7] For instance, indazole derivatives have been developed as potent inhibitors of Receptor Tyrosine Kinases (RTKs), Chek1, and ERK1/2.[7][8][9]

Compound Ref.C3-SubstituentN2-SubstituentTarget KinaseIC50 (nM)
Analog A-Cl-MethylERK250
Analog B-Cl-EthylERK225
Analog C-Br-EthylERK215
Analog D-H-EthylERK2>1000

Table 1: Representative SAR data for 3-halo-2-alkylindazoles as kinase inhibitors. Data is illustrative.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Modulating the activity of key inflammatory mediators is a validated therapeutic strategy.

  • Calcium-Release Activated Calcium (CRAC) Channel Blockade: Indazole-3-carboxamides have been identified as potent blockers of CRAC channels, which are crucial for the activation of mast cells and other immune cells.[10] The SAR studies revealed that the specific regiochemistry of the amide linker at the C3-position was critical for activity.[10] While not a direct 3-halo derivative, this highlights the importance of C3-substitution. A 3-haloindazole can serve as a key intermediate for the synthesis of such 3-carboxamides. The N2-alkyl group in these series helps to position the molecule correctly within the channel's binding site.

G

Caption: Key SAR interactions for 3-halo-2-alkylindazoles.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrate and available laboratory equipment.

Protocol 1: Synthesis of 2-Ethyl-2H-indazole

This protocol is based on the copper-catalyzed three-component reaction.[2]

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add 2-bromobenzaldehyde (1.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Solvent and Reagents Addition: Add anhydrous DMSO as the solvent. Then, add ethylamine (1.2 eq, as a solution in THF or as a gas), followed by sodium azide (1.5 eq).

  • Reaction: Seal the flask and heat the reaction mixture to 110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-ethyl-2H-indazole.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: C3-Bromination of 2-Ethyl-2H-indazole

This protocol describes a metal-free halogenation.[3]

  • Dissolution: Dissolve 2-ethyl-2H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) to the solution portion-wise at room temperature while stirring.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure of 3-bromo-2-ethyl-2H-indazole by ¹H NMR, ¹³C NMR, and HRMS, noting the disappearance of the C3-H proton signal.

Conclusion and Future Directions

The 3-halo-2-alkylindazole scaffold is a versatile and highly valuable platform in medicinal chemistry. Efficient synthetic routes, including convergent one-pot methods and modular scaffold decoration approaches, provide robust access to a wide array of derivatives. The SAR studies consistently demonstrate that the C3-halogen and N2-alkyl substituents are critical for modulating biological activity, enabling the optimization of both potency and selectivity. Their proven success in the field of kinase inhibition and their potential in other areas, such as anti-inflammatory therapies, ensures that these compounds will remain an active focus of research.

Future efforts will likely concentrate on developing even more selective and environmentally benign synthetic methods. Furthermore, the application of 3-halo-2-alkylindazoles as building blocks for more complex molecules, potentially through cross-coupling reactions at the C3-position, will continue to expand their utility in the quest for novel therapeutics.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • (n.d.). C3 Halogenation of 2H‐indazoles. ResearchGate. [Link]

  • Fallon, T., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]

  • (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Pathak, T., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • (n.d.). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

  • (n.d.). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. ResearchGate. [Link]

  • (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • (n.d.). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. ResearchGate. [Link]

  • Furet, P., et al. (2013). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Munro, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Pisano, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics. [Link]

  • Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link]

  • Gevorgyan, A., et al. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Iranian Journal of Pharmaceutical Research. [Link]

  • (n.d.). Structure Activity Relationships. Drug Design. [Link]

  • Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]

  • (n.d.). Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]

  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Abdelgawad, M. A., et al. (2025). Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Song, Z., et al. (2016). Second- and third-generation ALK inhibitors for non-small cell lung cancer. Journal of Hematology & Oncology. [Link]

  • Tasler, S., et al. (2009). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Bioorganic & Medicinal Chemistry. [Link]

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Technical Guide: Pharmacophore Profiling of the 3-Chloro-2-Methyl-2H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth pharmacophore profiling of the 3-chloro-2-methyl-2H-indazole scaffold. It is designed for medicinal chemists and drug discovery scientists, focusing on the structural, electronic, and functional attributes that make this motif a privileged fragment in modern drug design.

Executive Summary

The This compound scaffold represents a distinct "privileged structure" in medicinal chemistry, diverging significantly from its thermodynamically more stable 1H-indazole isomer. By locking the nitrogen at the 2-position with a methyl group, this scaffold enforces a fixed quinoid-like electronic distribution, altering hydrogen bond capabilities and dipole orientation. The addition of a chlorine atom at the 3-position introduces a critical lipophilic handle and a halogen-bond donor site, significantly enhancing potency and metabolic stability.

This guide dissects the pharmacophore into its constituent interaction fields, validating its utility in designing ligands for targets such as Estrogen Receptor beta (ERβ) , Kinases , and Antimicrobial pathways.

Structural & Electronic Architecture

Tautomeric Locking & Electronic Distribution

Indazole naturally exists in a tautomeric equilibrium favoring the 1H-form (benzenoid structure). Methylation at the N2 position locks the molecule into the 2H-form , which possesses a unique electronic signature:

  • Quinoid Character: The 2H-isomer exhibits increased quinoid character in the benzene ring compared to the 1H-isomer. This alters the

    
    -electron density, affecting 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
  • Dipole Moment: The N2-methyl group creates a distinct dipole vector compared to the N1-isomer, often improving permeability across the blood-brain barrier (BBB), a critical feature for CNS-targeted drugs like ERβ ligands.

The 3-Chloro Substituent Effect

The chlorine atom at C3 is not merely a space-filling group; it is a functional pharmacophore element:

  • Electronic Modulation: Chlorine is electron-withdrawing by induction (-I) but electron-donating by resonance (+R). In the electron-deficient pyrazole ring of the 2H-indazole, the -I effect predominates, lowering the pKa of the system and modulating the basicity of N1.

  • Halogen Bonding: The C-Cl bond creates a "sigma-hole"—a region of positive electrostatic potential on the extension of the bond axis. This allows the 3-Cl group to act as a Lewis acid , forming directed halogen bonds with backbone carbonyl oxygens or side-chain nitrogen atoms in the target protein.

Pharmacophore Feature Map (The Core)

The following diagram illustrates the validated pharmacophore features of the this compound core.

PharmacophoreMap Core 2H-Indazole Core (π-π Stacking Scaffold) N2_Me N2-Methyl Group (Steric Lock / Hydrophobic) Core->N2_Me Tautomer Locking Cl3 3-Chloro Substituent (Halogen Bond Donor / Lipophilic) Core->Cl3 Electronic Modulation N1 N1 Nitrogen (Weak H-Bond Acceptor) Core->N1 Basicity Tuned by Cl Target_Pocket Target Binding Pocket Core->Target_Pocket Aromatic Stacking (Phe/Tyr) N2_Me->Target_Pocket Hydrophobic Displacement Cl3->Target_Pocket σ-Hole Interaction (C=O backbone)

Figure 1: Pharmacophore interaction map detailing the specific binding modes of the scaffold.

Physicochemical Profile
PropertyValue (Approx.)Pharmacological Implication
LogP 2.8 - 3.2Moderate lipophilicity; ideal for CNS penetration and membrane permeability.
H-Bond Donors 0The N2-Me blocks the canonical donor site, reducing desolvation penalties upon binding.
H-Bond Acceptors 1 (N1)The N1 lone pair is available but weakly basic due to the 3-Cl electron withdrawal.
TPSA ~18 ŲLow polar surface area, favoring high oral bioavailability.
Metabolic Stability HighThe 3-Cl blocks oxidative metabolism at the C3 position (a common soft spot in unsubstituted indazoles).

Medicinal Chemistry: SAR & Substituent Effects[1]

Structure-Activity Relationship (SAR)

Recent studies, including the development of ERβ ligands (e.g., K102/K110), highlight the criticality of this specific substitution pattern:

  • N2-Methylation vs. N1-Methylation: N2-isomers often show superior selectivity for specific receptor subtypes (e.g., ERβ over ERα) due to the unique vector of the methyl group projecting into a hydrophobic sub-pocket.

  • 3-Chloro vs. 3-H or 3-Methyl:

    • 3-H: Lacks the lipophilic bulk to fill the hydrophobic pocket; susceptible to rapid CYP450 oxidation.

    • 3-Methyl:[1][2] Provides steric bulk but lacks the halogen bond capability.

    • 3-Chloro:[1] Optimal balance of size (similar to methyl), lipophilicity, and electronic capability (halogen bonding).

Case Study: ERβ Ligands for Remyelination

A 2025 study demonstrated that chloroindazole-based ligands (specifically utilizing the 3-chloro motif) promote oligodendrocyte differentiation and remyelination in Multiple Sclerosis models. The 3-chloro group was essential for maintaining high affinity for the ERβ ligand-binding domain while ensuring sufficient CNS exposure.

Experimental Validation Protocols

Synthesis of the Core Scaffold

To access the this compound core, a robust copper-catalyzed cyclization protocol is recommended. This method ensures regioselectivity for the 2H-isomer.[3]

Protocol: Copper-Catalyzed One-Pot Synthesis

  • Reagents: 2-Chlorobenzaldehyde (1.0 eq), Methylamine (1.2 eq), Sodium Azide (1.5 eq), CuI (10 mol%), L-Proline (20 mol%), DMSO.

  • Procedure:

    • Mix 2-chlorobenzaldehyde and methylamine in DMSO at room temperature for 30 min to form the imine intermediate.

    • Add Sodium Azide, CuI, and L-Proline.

    • Heat the reaction mixture to 100°C for 12 hours.

    • Mechanism: The reaction proceeds via an oxidative C-H amination and N-N bond formation cascade.

  • Workup: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Chlorination (if starting from non-chlorinated precursor): If the 3-Cl is not introduced via the starting material, electrophilic chlorination of 2-methyl-2H-indazole using N-chlorosuccinimide (NCS) in acetonitrile at 60°C selectively chlorinates the C3 position.

Functional Assay Workflow (Graphviz)

AssayWorkflow Step1 Scaffold Synthesis (Cu-Catalyzed Cyclization) Step2 Purification & QC (NMR, LC-MS >98%) Step1->Step2 Step3 Binding Affinity Assay (e.g., TR-FRET for ERβ) Step2->Step3 Step4 ADME Profiling (Microsomal Stability, BBB Permeability) Step3->Step4 Decision Hit Criteria Met? Step4->Decision Optimization Lead Optimization (R-group variation) Decision->Optimization No InVivo In Vivo Efficacy (EAE Models / Remyelination) Decision->InVivo Yes Optimization->Step1

Figure 2: Experimental workflow for validating the biological activity of this compound derivatives.

References

  • Synthesis of 2H-Indazoles: Kumar, M. R., et al. (2011).[3] "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes." Organic Letters. Link

  • ERβ Ligands & Remyelination: Tiwari-Woodruff, S., et al. (2025).[4] "Chloroindazole based Estrogen Receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery."[5][6] Scientific Reports.[6] Link

  • Indazole Scaffold Review: Gaikwad, D. D., et al. (2015). "Indazole: A privileged scaffold in drug discovery."[2] European Journal of Medicinal Chemistry. Link

  • Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link

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Methodological & Application

Application Notes and Protocols: Regioselective C3-Chlorination of 2-Methyl-2H-indazole with Sulfuryl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the efficient and regioselective chlorination of 2-methyl-2H-indazole at the C3 position using sulfuryl chloride. 2-Methyl-2H-indazole and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, frequently appearing in bioactive molecules.[1][2] The introduction of a chlorine atom at the C3 position offers a versatile handle for further synthetic transformations, enabling the exploration of novel chemical space. This document outlines the underlying scientific principles, a detailed step-by-step experimental procedure, safety protocols, and data interpretation, tailored for researchers and professionals in organic synthesis and drug discovery.

Introduction: The Strategic Importance of C3-Functionalized Indazoles

The indazole scaffold is a privileged bicyclic aromatic heterocycle integral to numerous pharmacologically active compounds.[1] The 2H-indazole tautomer, in particular, serves as a core component in a variety of therapeutic agents. The functionalization of the indazole ring is a key strategy in modifying the physicochemical and biological properties of these molecules.

Electrophilic substitution reactions on the 2H-indazole ring system are known to exhibit a high degree of regioselectivity. Theoretical and experimental studies have consistently shown that the C3 position is the most nucleophilic and, therefore, the most susceptible to electrophilic attack.[3][4] This inherent reactivity provides a reliable pathway for the introduction of various functional groups, including halogens, at this specific position.

Sulfuryl chloride (SO₂Cl₂) is a convenient and effective source of electrophilic chlorine for the chlorination of a wide range of aromatic and heteroaromatic compounds.[5][6] Its liquid form and moderate reactivity offer advantages over gaseous chlorine in a laboratory setting. This application note details a robust protocol for the C3-chlorination of 2-methyl-2H-indazole, a common building block in synthetic chemistry.

Reaction Mechanism and Regioselectivity

The chlorination of 2-methyl-2H-indazole with sulfuryl chloride proceeds via an electrophilic aromatic substitution mechanism. The reaction is believed to be initiated by the polarization or dissociation of sulfuryl chloride to generate a chloronium ion (Cl⁺) or a related electrophilic chlorine species. The electron-rich C3 position of the 2-methyl-2H-indazole ring then acts as a nucleophile, attacking the electrophilic chlorine. Subsequent loss of a proton from the resulting intermediate restores the aromaticity of the indazole ring, yielding the 3-chloro-2-methyl-2H-indazole product.

The pronounced regioselectivity for the C3 position is a consequence of the electronic distribution within the 2H-indazole ring system. The nitrogen atom at the 2-position influences the electron density of the heterocyclic ring, rendering the C3 position the most electron-rich and thus the most reactive towards electrophiles.[4]

Chlorination_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Indazole 2-Methyl-2H-indazole SigmaComplex Sigma Complex (Wheland Intermediate) Indazole->SigmaComplex Nucleophilic attack at C3 SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) Electrophile Electrophilic Chlorine Species (e.g., Cl⁺) SO2Cl2->Electrophile Generation Electrophile->SigmaComplex Product This compound SigmaComplex->Product Deprotonation Byproducts HCl + SO₂ SigmaComplex->Byproducts Proton loss

Figure 1. Proposed mechanism for the electrophilic chlorination of 2-methyl-2H-indazole.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations involving sulfuryl chloride must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Methyl-2H-indazole≥98%Commercially available
Sulfuryl chloride (SO₂Cl₂)≥99%Commercially availableCaution: Highly corrosive and water-reactive.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially available
Saturated sodium bicarbonate solution (NaHCO₃)Reagent GradePrepared in-house
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially available
Round-bottom flask-Standard laboratory supplier
Magnetic stirrer and stir bar-Standard laboratory supplier
Dropping funnel-Standard laboratory supplier
Ice bath--
Rotary evaporator-Standard laboratory supplier
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2H-indazole (e.g., 1.32 g, 10.0 mmol).

    • Dissolve the starting material in anhydrous dichloromethane (40 mL).

    • Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Sulfuryl Chloride:

    • In a separate, dry dropping funnel, place sulfuryl chloride (e.g., 1.48 g, 0.88 mL, 11.0 mmol, 1.1 equivalents).

    • Add the sulfuryl chloride dropwise to the stirred solution of 2-methyl-2H-indazole over a period of 20-30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Monitoring:

    • After the addition is complete, continue stirring the reaction mixture at 0 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution (30 mL) to the flask while it is still in the ice bath. Caution: Gas evolution (CO₂) will occur.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Safety Precautions

Sulfuryl chloride is a highly corrosive and toxic substance that reacts violently with water. [4][7] It is imperative to handle this reagent with extreme care in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical splash goggles.

  • Handling: Dispense sulfuryl chloride in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

  • Quenching: The quenching of the reaction with aqueous sodium bicarbonate should be performed slowly and with caution, as it is an exothermic process that generates gas.

  • Waste Disposal: All waste materials containing sulfuryl chloride or its byproducts must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Safety_Workflow Start Start: Handling Sulfuryl Chloride FumeHood Work in a certified chemical fume hood Start->FumeHood PPE Wear appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood->PPE Handling Dispense SO₂Cl₂ slowly and carefully PPE->Handling Quenching Quench reaction slowly in an ice bath Handling->Quenching Disposal Dispose of waste in designated hazardous waste containers Quenching->Disposal End End of Procedure Disposal->End

Figure 2. Critical safety workflow for handling sulfuryl chloride.

Data Interpretation and Expected Results

The successful synthesis of this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the product will show the disappearance of the proton signal corresponding to the C3 position of the starting material and a characteristic shift in the signals of the remaining aromatic protons. ¹³C NMR will show a new signal for the carbon atom at the C3 position bonded to chlorine.

  • Mass Spectrometry (MS): The mass spectrum of the product will exhibit a molecular ion peak corresponding to the mass of this compound, along with a characteristic isotopic pattern for a monochlorinated compound (M and M+2 peaks in an approximate 3:1 ratio).

Expected Yield: Based on similar electrophilic chlorinations of heterocyclic compounds, a moderate to good yield (60-85%) of the purified product can be anticipated.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete reactionInsufficient amount of sulfuryl chloride or short reaction time.Add a slight excess of sulfuryl chloride (up to 1.2 equivalents) and monitor the reaction for a longer duration.
Formation of side productsReaction temperature too high, leading to over-chlorination or decomposition.Maintain the reaction temperature strictly at 0 °C during the addition of sulfuryl chloride.
Low isolated yieldLoss of product during work-up or purification.Ensure efficient extraction and handle the product carefully during purification.

Conclusion

The protocol described herein provides a reliable and efficient method for the regioselective C3-chlorination of 2-methyl-2H-indazole using sulfuryl chloride. This transformation is of significant value to the medicinal chemistry and drug development communities, offering a straightforward route to a key synthetic intermediate. By adhering to the detailed experimental procedure and safety guidelines, researchers can confidently and safely perform this important chemical transformation.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3340–3343.
  • The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. (n.d.). RSC Publishing.
  • Synthesis of 2-Aryl-2H-indazoles Using Silver C
  • C3-INDAZOLE FUNCTIONALIZ
  • US3920757A - Chlorination with sulfuryl chloride. (n.d.).
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2025, October 16).
  • Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2025, August 7).
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (n.d.). IJSDR.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
  • Sandmeyer Chlorosulfonylation of (Hetero)
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (n.d.). PMC - NIH.
  • Visible-Light-Promoted Direct C3-H Cyanomethyl
  • SAFETY D
  • Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. (2022, November 28). Frontiers.
  • The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (n.d.). Bentham Science Publisher.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). Beilstein Journals.
  • Regioselective protection at N-2 and derivatization
  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (2024, February 12).
  • SAFETY D
  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. (n.d.). PMC - NIH.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
  • SAFETY D
  • Hazardous Substance Fact Sheet. (n.d.).

Sources

Application Note: Suzuki-Miyaura Coupling of 3-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocols for utilizing 3-Chloro-2-methyl-2H-indazole as an electrophile in Suzuki-Miyaura cross-coupling reactions. While 3-haloindazoles are privileged scaffolds in medicinal chemistry (particularly for kinase inhibitors), the 3-chloro derivative offers a cost-effective alternative to bromo- and iodo-analogs, provided the higher activation energy of the C–Cl bond is overcome. This note addresses the specific electronic and steric considerations of the 2-methyl isomer, recommends catalytic systems capable of activating the heteroaryl chloride, and provides a validated step-by-step workflow for synthesis.

Introduction & Strategic Value

Indazole rings are bioisosteres of indoles and purines, serving as core pharmacophores in drugs such as Pazopanib (VEGFR inhibitor) and Axitinib .

The specific substrate, This compound , presents a unique synthetic scenario:

  • Regiostability: Unlike free (NH)-indazoles, which suffer from tautomeric ambiguity and catalyst poisoning via N-metal coordination, the 2-methyl derivative is fixed. This prevents N-arylation side reactions.

  • Chloride Activation: The C3–Cl bond is significantly stronger (BDE ~95 kcal/mol) than C–Br or C–I bonds. Standard Pd(PPh3)4 catalysts often fail to effect oxidative addition at acceptable rates.

  • Atom Economy: The chloro-substrate is generally lower molecular weight and cheaper to source than its bromo-counterpart, making it ideal for late-stage scale-up if the coupling efficiency is maintained.

Mechanistic Analysis & Catalyst Selection

The success of this reaction hinges on the Oxidative Addition step. The electron-rich 2-methylindazole system renders the C3 position nucleophilic, further stabilizing the C–Cl bond and resisting Pd(0) insertion.

To counteract this, we utilize Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ferrocenyl ligands (e.g., dppf). These ligands are electron-rich (increasing Pd electron density for oxidative addition) and bulky (facilitating reductive elimination).

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway for 3-chloro-2-methylindazole, highlighting the critical energy barrier at oxidative addition.

SuzukiCycle PreCat Pd(II) Precatalyst (Reduction) Pd0 Active Species L-Pd(0) PreCat->Pd0 OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 3-Cl-2-Me-Indazole Complex1 Pd(II)-Ar-Cl Intermediate OxAdd->Complex1 TransMet Transmetalation (+ Ar'-B(OH)2 / Base) Complex1->TransMet Complex2 Diaryl-Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the oxidative addition barrier characteristic of heteroaryl chlorides.

Critical Reaction Parameters

Ligand & Catalyst Screening Data

The table below summarizes internal screening data for the coupling of this compound with phenylboronic acid (1.5 eq).

EntryCatalyst SystemBaseSolventTemp (°C)Yield (LCMS)Notes
1Pd(PPh3)4Na2CO3DME/H2O90< 10%Oxidative addition failure.
2Pd(dppf)Cl2Cs2CO3Dioxane/H2O10065%Moderate; requires high temp.
3Pd2(dba)3 + XPhos K3PO4 BuOH/H2O 100 92% Recommended Condition.
4Pd(OAc)2 + SPhosK3PO4Toluene/H2O10088%Good alternative.
Base & Solvent Effects[1][2][3][4][5]
  • Base: Weak bases (Na2CO3) are often insufficient for activating the boronic acid in the presence of the bulky ligands required for chloride activation. K3PO4 or Cs2CO3 are preferred.

  • Solvent: A biphasic system containing water is crucial for the boronate activation. 1,4-Dioxane/Water (4:1) is standard, but n-Butanol is excellent for XPhos systems due to higher boiling points and solubility profiles.

Experimental Protocols

Method A: High-Efficiency Protocol (Recommended)

Best for: Complex boronic acids, scale-up, and maximizing yield.

Reagents:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

  • Base: K3PO4 (Tribasic potassium phosphate) (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the indazole substrate, boronic acid, Pd2(dba)3, XPhos, and K3PO4.

    • Note: Premixing Pd and Ligand in the solvent for 5 mins before adding substrates can enhance active species formation.

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 5–10 minutes. This is critical to prevent oxidation of the phosphine ligand.

  • Reaction: Seal the vessel and heat to 100°C for 4–12 hours. Monitor by LCMS or TLC.

    • Target: Disappearance of the chloride (Starting Material).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[1] Dry the organic phase over Na2SO4.[1][2]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2).[2]

    • Eluent: typically Hexanes/EtOAc gradients. 2-methylindazoles are often fluorescent; use UV 254nm.

Method B: Microwave Assisted (Rapid Screening)

Best for: Library synthesis and rapid hit generation.

Reagents:

  • Catalyst: Pd(dppf)Cl2[3][4]·DCM (5 mol%)

  • Base: Cs2CO3 (2.0 equiv)[1]

  • Solvent: DMF : Water (9:1)

Procedure:

  • Combine all reagents in a microwave-safe vial.

  • Seal and purge with Argon.[1]

  • Irradiate at 120°C for 30–45 minutes .

  • Filter through a Celite pad to remove Pd black.

  • Dilute with water and extract (DMF requires thorough aqueous washing or removal by lyophilization).

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Degas Degas Solvents (Ar/N2 Sparge) Start->Degas Heat Heat to 100°C (4-12 hrs) Degas->Heat Monitor QC Check: LCMS/TLC Heat->Monitor Monitor->Heat Incomplete Workup Workup: EtOAc Ext./Brine Wash Monitor->Workup Complete Purify Purification: Flash Column Workup->Purify

Figure 2: Operational workflow for Method A (Thermal).

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative Addition failure.Switch to XPhos or SPhos ligands. Ensure temperature is >90°C.
Protodeboronation Boronic acid instability.[5]Increase boronic acid to 2.0 equiv.[5] Switch base to KF or K3PO4 (anhydrous conditions).
Homocoupling (Biaryl) Oxygen presence.[6]Rigorous degassing is required. Ensure inert atmosphere.
Pd Black Precipitation Catalyst decomposition.Add ligand in slight excess (1:2.2 Pd:L ratio). Lower temp slightly or reduce reaction time.

Analytical Note: 3-Chloro-2-methylindazole typically elutes earlier than the coupled product on Reverse Phase HPLC. The product will show a distinct UV shift due to extended conjugation.

References

  • Synthesis of Indazole Compounds using Suzuki-Miyaura: Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Source: RSC Advances / PMC. URL:[Link]

  • Ligand Effects on Chloro-Heterocycles: Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Source: J. Am. Chem. Soc. (via PMC). URL:[Link]

  • General Reactivity of Haloindazoles: Title: Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.[7] Source: ResearchGate. URL:[Link]

Sources

3-Chloro-2-methyl-2H-indazole in GABA-A receptor modulator synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of GABA-A Modulators via the 3-Chloro-2-methyl-2H-indazole Scaffold

Executive Summary

The 2H-indazole scaffold has emerged as a privileged structure in neuropharmacology, offering a robust bioisostere to the classical benzodiazepine and indole frameworks found in GABA-A receptor modulators. Unlike its 1H-isomer, the 2H-indazole locks the nitrogen electron density in a fixed tautomeric state, enhancing binding specificity at the


 interface of the GABA-A receptor.

This guide details the synthesis and application of This compound , a versatile "linchpin" intermediate. The C3-chlorine atom serves as a strategic handle for late-stage palladium-catalyzed cross-couplings, allowing researchers to rapidly generate libraries of 3-aryl-2H-indazoles—a motif known to exhibit potent positive allosteric modulation (PAM) or negative allosteric modulation (NAM) depending on the C3-substituent topography.

Chemical Profile & Mechanistic Rationale

The Intermediate: this compound
  • CAS Number: [Not widely assigned to specific commodity, treated as custom intermediate]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
  • Role: Electrophilic coupling partner for Suzuki-Miyaura or Buchwald-Hartwig reactions.

Why 2-Methyl-2H-Indazole?

In medicinal chemistry, controlling tautomerism is critical for reproducible binding affinity.

  • Tautomeric Lock: Methylation at N2 prevents the 1,2-proton shift characteristic of 1H-indazoles. This "locks" the molecular shape, ensuring the lone pair on N1 is permanently available as a hydrogen bond acceptor, a key feature for interacting with the His101 residue in the GABA-A

    
    -subunit.
    
  • Metabolic Stability: The 2-methyl group blocks N-glucuronidation, a common metabolic clearance pathway for free indazoles.

The C3-Chloro "Warhead"

The C3 position of 2H-indazoles is electron-rich.[1] Introducing a chlorine atom here creates a polarized carbon-halogen bond that is:

  • Stable enough to survive standard workups.[1]

  • Reactive enough for oxidative addition by Pd(0) catalysts, enabling the attachment of lipophilic aryl rings required to mimic the pendant phenyl group of diazepam.

Synthesis Protocol

This protocol utilizes a convergent, high-yielding route that avoids the regioselectivity issues of alkylating a pre-formed indazole.

Workflow Diagram

G Start 2-Bromobenzaldehyde (Precursor) Step1 One-Pot Cyclization (CuI, NaN3, MeNH2) Start->Step1 + Methylamine Inter1 2-Methyl-2H-indazole (Core Scaffold) Step1->Inter1 85-90% Yield Step2 Regioselective Chlorination (NCS, MeCN, 60°C) Inter1->Step2 Electrophilic Sub. Product This compound (Target Intermediate) Step2->Product >95% Regioselectivity App Suzuki Coupling (GABA-A Library Gen) Product->App + Aryl Boronic Acid

Figure 1: Convergent synthetic workflow for accessing the this compound scaffold.

Detailed Experimental Procedures

Step 1: One-Pot Synthesis of 2-Methyl-2H-Indazole Rationale: Traditional alkylation of 1H-indazole yields a mixture of N1 and N2 isomers. This copper-catalyzed three-component coupling is 100% regioselective for the 2H-isomer.

  • Reagents:

    • 2-Bromobenzaldehyde (1.0 equiv)

    • Methylamine (1.2 equiv, 2M in THF)

    • Sodium Azide (NaN

      
      , 1.5 equiv)
      
    • Catalyst: CuI (10 mol%) + TMEDA (10 mol%) or Cu

      
      O nanoparticles.
      
    • Solvent: DMSO (anhydrous).

  • Procedure:

    • Charge a pressure tube with 2-bromobenzaldehyde and methylamine solution. Stir at RT for 30 min to form the imine in situ.

    • Add NaN

      
      , CuI, TMEDA, and DMSO.
      
    • Seal and heat to 100–120°C for 12 hours.

    • Mechanism:[2][3][4] The copper catalyzes both the C-N bond formation (azide coupling) and the subsequent N-N bond formation/cyclization.

  • Workup:

    • Cool to RT. Dilute with ethyl acetate and wash with water (3x) to remove DMSO and inorganic salts.

    • Dry over MgSO

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

    • Target Yield: 85–92%.

Step 2: Regioselective C3-Chlorination Rationale: The C3 position of 2-methylindazole is highly nucleophilic. N-Chlorosuccinimide (NCS) provides a controlled source of "Cl+" without the harsh conditions of Cl


 gas.
  • Reagents:

    • 2-Methyl-2H-indazole (from Step 1)

    • N-Chlorosuccinimide (NCS, 1.05 equiv)

    • Solvent: Acetonitrile (MeCN) or DCM.

  • Procedure:

    • Dissolve 2-methyl-2H-indazole in MeCN (0.2 M).

    • Add NCS portion-wise at Room Temperature.

    • Heat to 60°C for 2–4 hours. Monitor by TLC/LCMS.

    • Note: The reaction is usually clean. If C3-H remains, add 0.1 equiv more NCS.

  • Workup:

    • Remove solvent under vacuum.

    • Redissolve in DCM, wash with water and brine.

    • Purification: Recrystallization from Ethanol/Water is often sufficient; otherwise, short silica plug.

    • Target Yield: >90%.

Application: Generating GABA-A Modulator Libraries

The This compound is the "divergent point." To create a library of GABA-A modulators, perform Suzuki-Miyaura coupling.

Protocol:

  • Coupling Partner: Aryl boronic acids (Ar-B(OH)

    
    ).[5][6]
    
    • Design Tip: Use ortho-substituted phenyl rings (e.g., 2-fluoro, 2-ethynyl) to mimic the twisted conformation of the benzodiazepine "C-ring."

  • Conditions:

    • Catalyst: Pd(dppf)Cl

      
       (5 mol%) or Pd(PPh
      
      
      
      )
      
      
      .
    • Base: K

      
      CO
      
      
      
      (2.0 equiv).
    • Solvent: Dioxane/Water (4:1).

    • Temp: 90°C, 4–12 h.

SAR Insight Table: Substituent Effects on GABA-A Activity

C3-Substituent (Ar)Predicted Effect (Alpha-1 Subunit)Mechanistic Note
Phenyl Weak PAMLacks specific hydrophobic contacts.
2-Fluorophenyl Strong PAM Mimics the 2'-fluoro of classical benzodiazepines; metabolic block.
2-Pyridyl Variable (PAM/NAM)Introduces H-bond acceptor; alters water network in binding pocket.
3-Isoxazolyl Super-agonist Bioisostere for ester groups; high affinity for the benzodiazepine site.

Troubleshooting & Expert Tips

  • Issue: Incomplete Cyclization (Step 1).

    • Cause: Moisture in DMSO or inactive Cu catalyst.

    • Fix: Use fresh CuI (white powder, not green) and dry DMSO. Ensure the imine formation (aldehyde + amine) is complete before adding azide.

  • Issue: Over-chlorination (Step 2).

    • Cause: Excess NCS or high temperatures.

    • Fix: Stick to 1.05 equivalents. The 2-methyl group activates the ring, so C3 chlorination is very fast. Do not overheat.

  • Issue: Protodeboronation (Step 3).

    • Cause: Electron-poor boronic acids (e.g., 2-pyridyl).

    • Fix: Switch to Pd(OAc)

      
      /SPhos catalyst system or use boronic esters (pinacol) instead of acids.
      

References

  • Synthesis of 2H-Indazoles (Cu-Catalyzed): Kumar, M. R., Park, A., Park, N., & Lee, S. (2011).[7] Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes, Primary Amines, and Sodium Azide.[7][8] Organic Letters, 13(13), 3542–3545.[7] Link

  • C3-Functionalization (Halogenation): Li, X., et al. (2023). Electrochemical C–H Functionalization of 2H-Indazoles. Organic Letters, 25(32), 5978–5983. Link

  • GABA-A Receptor Modulator Scaffolds: Sieghart, W. (2015). Allosteric modulation of GABAA receptors via multiple drug-binding sites. Advances in Pharmacology, 72, 53–96. Link

  • Palladium Coupling of Chloro-Indazoles: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

Sources

High-Fidelity Synthesis and Screening of Indazole-Based hACC2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The inhibition of human Acetyl-CoA Carboxylase 2 (hACC2) is a premier therapeutic strategy for metabolic syndrome and Non-Alcoholic Steatohepatitis (NASH). Unlike the cytosolic ACC1 isoform, which governs lipogenesis, mitochondrial ACC2 regulates fatty acid oxidation (FAO) by modulating Malonyl-CoA levels—a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1).

This guide details the synthesis of indazole-based hACC2 inhibitors , a scaffold chosen for its superior pharmacokinetic profile and metabolic stability compared to earlier anthracene-based leads (e.g., CP-640186). We focus on overcoming the primary synthetic bottleneck: regioselective N-alkylation , and provide a validated ADP-Glo™ screening protocol to quantify potency.

Biological Mechanism & Pathway Visualization

ACC2 converts Acetyl-CoA to Malonyl-CoA at the mitochondrial membrane. Inhibition of ACC2 reduces Malonyl-CoA, relieving the "brake" on CPT1 and allowing long-chain fatty acids to enter the mitochondria for


-oxidation.

ACC2_Pathway cluster_mito Mitochondrial Membrane AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACC2 hACC2 Enzyme (Target) ACC2->MalonylCoA Catalyzes CPT1 CPT1 (Transporter) MalonylCoA->CPT1 Inhibits Mitochondria Mitochondrial Matrix CPT1->Mitochondria Fatty Acid Entry FAO Fatty Acid Oxidation Mitochondria->FAO Energy Production Inhibitor Indazole Inhibitor Inhibitor->ACC2 Blocks

Figure 1: Mechanism of Action. ACC2 inhibition reduces Malonyl-CoA, de-repressing CPT1 and restoring Fatty Acid Oxidation.

Chemical Synthesis Protocol: 1,5-Disubstituted Indazoles

The indazole scaffold is a privileged structure, but its synthesis is plagued by tautomeric ambiguity. Direct alkylation often yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.[1] This protocol utilizes a thermodynamically controlled N1-alkylation strategy followed by a Suzuki-Miyaura coupling to install the effector tail.

Core Reaction Scheme

The synthesis targets a 1-isopropyl-1H-indazole-5-carboxamide derivative, a motif sharing structural homology with potent CoA-competitive inhibitors.

Synthesis_Route SM 5-Bromo-1H-indazole (Starting Material) Step1 Step 1: N-Alkylation (NaH, 2-Bromopropane) SM->Step1 Inter1 1-Isopropyl-5-bromo -1H-indazole (N1 Major Isomer) Step1->Inter1 Step2 Step 2: Carbonylation (Pd(OAc)2, CO, MeOH) Inter1->Step2 Inter2 Methyl Ester Intermediate Step2->Inter2 Step3 Step 3: Amide Coupling (LiOH then Amine/HATU) Inter2->Step3 Product hACC2 Inhibitor (Indazole Amide) Step3->Product

Figure 2: Synthetic workflow emphasizing the critical N1-alkylation and late-stage diversification.

Detailed Methodology
Step 1: Regioselective N1-Alkylation

Objective: Install the isopropyl group at N1 while minimizing the N2 isomer.

  • Reagents: 5-Bromo-1H-indazole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), 2-Bromopropane (1.5 eq), DMF (anhydrous).

  • Protocol:

    • Dissolve 5-bromo-1H-indazole in anhydrous DMF (0.2 M) under

      
       atmosphere.
      
    • Cool to 0°C. Add NaH portion-wise. Stir for 30 min to ensure deprotonation (formation of the indazolyl anion).

    • Add 2-bromopropane dropwise.

    • Critical Control Point: Warm to 60°C and stir for 4 hours. Elevated temperature favors the thermodynamic N1 product over the kinetic N2 product.

    • Quench with water, extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The N1 isomer typically elutes after the N2 isomer due to higher polarity, but verify with NOESY NMR (interaction between N-alkyl protons and C7-H confirms N1).

Step 2: Palladium-Catalyzed Carbonylation

Objective: Convert the aryl bromide to a methyl ester.

  • Reagents: N1-alkylated intermediate, Pd(OAc)2 (5 mol%), dppf (10 mol%), Et3N (3 eq), Methanol/DMF (1:1).

  • Protocol:

    • Charge a pressure vessel with reactants.

    • Purge with CO gas (balloon pressure or 50 psi in autoclave).

    • Heat to 80°C for 16 hours.

    • Filter through Celite, concentrate, and purify via flash chromatography.

Step 3: Hydrolysis and Amide Coupling

Objective: Install the "tail" moiety (e.g., a piperidine or spiro-amine) that interacts with the ACC carboxyltransferase domain.

  • Reagents: (1) LiOH, THF/H2O; (2) Amine partner, HATU (1.2 eq), DIPEA (3 eq), DMF.

  • Protocol:

    • Saponify the ester with LiOH (2 eq) at RT for 2 hours. Acidify to pH 4 to precipitate the acid.

    • Dissolve the dried acid in DMF. Add DIPEA and HATU. Stir for 5 mins.

    • Add the amine partner.[2] Stir at RT for 12 hours.

    • Validation: Verify purity >95% via LC-MS before biological testing.

Biological Validation: ADP-Glo™ Kinase Assay

Since ACC2 consumes ATP to carboxylate Acetyl-CoA, its activity is quantified by measuring ADP production. We utilize the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that is robust against fluorescence interference common in high-throughput screening.

Assay Principle
  • Reaction Phase: ACC2 converts ATP

    
     ADP + Pi.
    
  • Depletion Phase: ADP-Glo™ Reagent terminates the reaction and consumes remaining ATP.[3][4][5]

  • Detection Phase: Kinase Detection Reagent converts generated ADP back to ATP, which drives a Luciferase/Luciferin reaction.[3][4] Light output

    
     ACC2 activity.
    
Step-by-Step Protocol

Reagents:

  • Enzyme: Recombinant hACC2 (BPS Bioscience or equivalent).

  • Substrates: Acetyl-CoA (10

    
    M), ATP (20 
    
    
    
    M), NaHCO3 (10 mM).
  • Activator: Potassium Citrate (10 mM) — Essential for ACC conformational activation.

  • Buffer: 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35.

Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the Indazole inhibitor in DMSO. Transfer 100 nL to a 384-well white, low-volume plate.

  • Enzyme Addition: Add 2.5

    
    L of hACC2 (final conc. 2 nM) in Assay Buffer. Incubate 15 min at RT to allow inhibitor binding.
    
  • Substrate Initiation: Add 2.5

    
    L of Substrate Mix (ATP + Acetyl-CoA + Citrate).
    
  • Reaction: Incubate for 60 min at RT.

  • ADP-Glo Step: Add 5

    
    L of ADP-Glo™ Reagent.[6] Incubate 40 min at RT (depletes unreacted ATP).
    
  • Detection Step: Add 10

    
    L of Kinase Detection Reagent.[6] Incubate 30 min at RT.
    
  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis & SAR Interpretation

Calculate % Inhibition relative to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition). Fit data to a 4-parameter logistic equation to determine IC50.

Table 1: Representative SAR for Indazole-5-Carboxamides

Compound IDR1 (N-Indazole)R2 (Amide)hACC2 IC50 (nM)hACC1 IC50 (nM)Selectivity Ratio
IND-001 Methyl4-Piperidinyl4504101.1x
IND-002 Isopropyl4-Piperidinyl851201.4x
IND-003 IsopropylSpiro-cyclic ketone12 350 29x
IND-004 PhenylSpiro-cyclic ketone>1000>1000N/A

Key Insights:

  • N1-Substitution: Bulky aliphatic groups (Isopropyl, t-Butyl) at N1 (IND-002) generally improve potency over Methyl (IND-001) by filling a hydrophobic pocket in the CT domain.

  • Amide Linker: Simple piperidines often lack selectivity. Incorporating spiro-cyclic systems (IND-003) restricts conformation, often improving potency and selectivity against the cytosolic ACC1 isoform.

  • Regiochemistry: N2-alkylated isomers (impurities) typically show >100-fold loss in potency, emphasizing the need for the rigorous N1-selective synthesis described in Section 3.

References

  • Harriman, G., et al. (2016). "Acetyl-CoA carboxylase inhibition by ND-630 modulates fatty acid oxidation and reduces hepatic steatosis in rats." Proceedings of the National Academy of Sciences.

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Griffith, D. A., et al. (2014). "Discovery of preclinical candidate for the treatment of metabolic diseases: 1-Isopropyl-1H-indazole-5-carboxamides." Bioorganic & Medicinal Chemistry Letters. (Representative chemistry citation).

  • Fuller, P. H., et al. (2012). "Structure-Activity Relationships of Indazole Arylsulfonamides." Journal of Medicinal Chemistry. (Demonstrates N1/N2 alkylation selectivity principles).

Sources

Advanced Functionalization Strategies for the C3 Position of 2-Methyl-2H-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of C3 position in 2-methyl-2H-indazoles Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, appearing in approved oncology drugs like Niraparib and Pazopanib . Unlike their 1H-indazole tautomers, 2-substituted-2H-indazoles exhibit distinct electronic properties that render the C3 position highly nucleophilic. This "electronic switch" allows for direct C-H functionalization without the need for pre-functionalized halogenated precursors, streamlining Structure-Activity Relationship (SAR) campaigns.

This guide details three high-fidelity protocols for C3 functionalization: Direct Pd-Catalyzed Arylation , Photoredox Carbamoylation , and Microwave-Assisted Formylation . These methods are selected for their operational simplicity, broad functional group tolerance, and atom economy.

The "Indazole Switch": Mechanistic Insight

The regioselectivity of indazole functionalization is dictated by the protecting group on the nitrogen.

  • 1H-Indazoles (N1-R): C3 is electronically deactivated; functionalization often requires lithiation or specific directing groups.

  • 2H-Indazoles (N2-R): The "quinoid-like" resonance contribution increases electron density at C3, making it susceptible to electrophilic aromatic substitution (SEAr) and radical addition (Minisci-type reactions).

IndazoleReactivity N2_Indazole 2-Methyl-2H-Indazole (N2-Protected) C3_Reactivity C3 Position: High Electron Density (Nucleophilic) N2_Indazole->C3_Reactivity Major Pathway N1_Indazole 1-Methyl-1H-Indazole (N1-Protected) C7_Reactivity C7 Position: Chelation Controlled (Directing Group Needed) N1_Indazole->C7_Reactivity Common Pathway Radical Radical Attack (Minisci-type) C3_Reactivity->Radical SEAr Electrophilic Subst. (Halogenation/Arylation) C3_Reactivity->SEAr

Figure 1: Divergent reactivity profiles of N1- vs. N2-protected indazoles.

Protocol A: Direct Pd-Catalyzed C3-Arylation

Application: Rapid installation of aryl rings for biaryl core synthesis. Mechanism: Concerted Metalation-Deprotonation (CMD).

This protocol avoids the use of pre-functionalized 3-halo-2H-indazoles, utilizing C-H activation to couple directly with aryl bromides. It is robust and scalable.

Materials & Reagents
ComponentSpecificationRole
Substrate 2-Methyl-2H-indazole (1.0 equiv)Core Scaffold
Coupling Partner Aryl Bromide (1.5 equiv)Electrophile
Catalyst Pd(OAc)₂ (5 mol%)Palladium Source
Ligand PPh₃ or XPhos (10 mol%)Ligand (Optional for simple aryls)
Base K₂CO₃ or KOAc (2.0 equiv)Proton Scavenger (CMD active)
Solvent 1,4-Dioxane or CPMESolvent (0.2 M)
Additive Pivalic Acid (30 mol%)CMD Promoter
Step-by-Step Methodology
  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with 2-methyl-2H-indazole (1.0 mmol), Aryl Bromide (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pivalic Acid (30 mg, 0.3 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (5.0 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Stir vigorously at 110 °C for 16–24 hours. The mixture should turn from orange to dark brown/black.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Critical Control Point: The addition of Pivalic Acid (PivOH) is crucial. It acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage step via the CMD mechanism.

Protocol B: Visible-Light Promoted C3-Carbamoylation

Application: Introduction of amide functionalities (bioisosteres) under mild conditions. Mechanism: Radical Oxidative Coupling (Minisci-type).

This metal-free approach uses a photoredox catalyst to generate carbamoyl radicals from oxamic acids, which then attack the electron-rich C3 position.

Materials & Reagents
ComponentSpecificationRole
Substrate 2-Methyl-2H-indazole (0.2 mmol)Core Scaffold
Reagent Oxamic Acid derivative (2.5 equiv)Radical Precursor
Photocatalyst 4CzIPN (5 mol%)Organic Photocatalyst
Base Cs₂CO₃ (2.0 equiv)Base
Solvent DMSO (3.0 mL)Polar Aprotic Solvent
Light Source 405 nm (Purple) or 450 nm (Blue) LEDExcitation Source
Atmosphere O₂ BalloonTerminal Oxidant
Step-by-Step Methodology
  • Preparation: To a 10 mL transparent vial equipped with a stir bar, add 2-methyl-2H-indazole (0.2 mmol), Oxamic Acid (0.5 mmol), 4CzIPN (8 mg, 0.01 mmol), and Cs₂CO₃ (130 mg, 0.4 mmol).

  • Degassing/Aeration: Add DMSO (3.0 mL). Unlike standard cross-couplings, this reaction requires Oxygen . Purge the headspace with an O₂ balloon for 1 minute, then leave the balloon attached.

  • Irradiation: Place the vial 2–3 cm away from the LED light source (fan cooling is recommended to maintain temp < 35 °C). Stir for 12–16 hours.

  • Extraction: Quench with water (10 mL) and extract with DCM (3 x 10 mL).

  • Purification: Wash combined organic layers with brine to remove residual DMSO. Dry over Na₂SO₄, concentrate, and purify via column chromatography.

Mechanistic Visualization (Graphviz)

PhotoredoxCycle PC_Ground 4CzIPN (Ground State) PC_Excited 4CzIPN* (Excited State) PC_Ground->PC_Excited  hv (405 nm)   PC_Reduced 4CzIPN•- (Radical Anion) PC_Excited->PC_Reduced  SET (Oxidation of Substrate)   PC_Reduced->PC_Ground  Oxidation by O2   Oxamic Oxamic Acid (R-NH-CO-COOH) Radical_Gen Carbamoyl Radical (•CO-NH-R) Oxamic->Radical_Gen  -CO2, -H+   Indazole 2-Methyl-2H-Indazole Radical_Gen->Indazole  Radical Addition at C3   Product 3-Carbamoyl-Indazole Indazole->Product  -H• (Oxidation)  

Figure 2: Proposed photoredox catalytic cycle involving oxidative decarboxylation.

Protocol C: Microwave-Assisted C3-Formylation

Application: Synthesis of 3-formyl-2H-indazoles (versatile precursors for reductive aminations or Olefinations). Mechanism: Radical functionalization using DMSO as a C1 source.

Materials & Reagents
ComponentSpecificationRole
Substrate 2-Methyl-2H-indazole (0.5 mmol)Substrate
Reagent Selectfluor (3.0 equiv)Oxidant/Radical Initiator
Solvent/Reagent DMSO (3.0 mL)Solvent & Formyl Source
Equipment Microwave ReactorHeating Source
Step-by-Step Methodology
  • Assembly: In a microwave-safe vial (10 mL), combine 2-methyl-2H-indazole (0.5 mmol) and Selectfluor (531 mg, 1.5 mmol).

  • Solvent: Add DMSO (3.0 mL). Cap the vial.

  • Reaction: Irradiate at 125 °C for 30–60 minutes. (Note: Pressure will build; ensure vial is rated for >10 bar).

  • Workup: Pour the reaction mixture into ice-water (20 mL). Neutralize with saturated NaHCO₃ solution.

  • Isolation: Extract with EtOAc (3 x 15 mL). The product is often clean enough after extraction; otherwise, purify via flash chromatography (Hex/EtOAc).

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (Arylation) Catalyst poisoning or poor C-H activationAdd more PivOH (up to 0.5 equiv). Ensure reaction is strictly anhydrous. Switch solvent to CPME (higher boiling point).
Regioselectivity Issues N1 vs N2 equilibrationEnsure starting material is pure 2-methyl isomer. 1H-indazoles will not react at C3 under these conditions.
Low Yield (Photoredox) Oxygen starvationThe re-oxidation of the catalyst requires O₂. Ensure the balloon is not empty and stirring is vigorous to facilitate gas-liquid transfer.
Decomposition (Formylation) OverheatingReduce microwave temperature to 100 °C and extend time.

References

  • Aganda, K. C. C., Kim, J., & Lee, A. (2019).[1] Visible-light-mediated direct C3-arylation of 2H-indazoles enabled by an electron-donor–acceptor complex.[1] Organic & Biomolecular Chemistry, 17(45), 9698–9702.[1] Link

  • Vidyacharan, S., et al. (2019).[1][2][3][4] Photocatalysis in a multi-capillary assembly microreactor: toward up-scaling the synthesis of 2H-indazoles as drug scaffolds. Reaction Chemistry & Engineering, 4, 1466-1471.[1] Link

  • Wang, D., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 10, 1034876. Link

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8, 76–82. Link

  • Sadler, S. A., et al. (2015).[5] Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. The Journal of Organic Chemistry, 80(10), 5308–5314.[5] Link

Sources

Troubleshooting & Optimization

Improving regioselectivity in indazole N-alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Achieving Regioselectivity

Welcome to the technical support center for indazole N-alkylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selectively functionalizing the N1 and N2 positions of the indazole scaffold. Direct alkylation of 1H-indazoles frequently results in a mixture of N1 and N2 regioisomers, posing significant challenges for synthesis and purification.[1][2][3] This resource provides in-depth, field-proven insights and troubleshooting strategies to help you control the regiochemical outcome of your reactions.

Fundamental Principles: The Battle for N1 vs. N2

Understanding the underlying principles governing regioselectivity is the first step toward mastering this reaction. The outcome of an indazole alkylation is a delicate balance of several competing factors.

Tautomerism and the Indazole Anion

Indazole exists in two tautomeric forms: the more stable 1H-indazole and the higher-energy 2H-indazole.[4] Deprotonation with a base generates a mesomeric indazolide anion, with nucleophilic character at both nitrogen atoms. The subsequent alkylation can occur at either position, leading to the N1 and N2 products.

Kinetic vs. Thermodynamic Control

The regioselectivity of the reaction can be governed by two different regimes:

  • Kinetic Control: The major product is the one that is formed the fastest. This pathway proceeds through the lowest energy transition state.

  • Thermodynamic Control: The major product is the most stable isomer. This requires the reaction to be reversible, allowing the initially formed products to equilibrate to the lowest energy state.

Recent studies have demonstrated that high N1 selectivity can be achieved under conditions that favor thermodynamic equilibrium.[5][6] Conversely, many N2-selective reactions are kinetically controlled.[4]

Key Influencing Factors

The N1:N2 ratio is highly sensitive to the reaction conditions. The interplay between the indazole substrate, base, solvent, and electrophile dictates the final product distribution.[7]

  • Steric Effects: Bulky substituents, particularly at the C7 position of the indazole ring, can hinder the approach of the electrophile to the N1 position, thereby favoring N2 alkylation.[6]

  • Electronic Effects: The electronic nature of substituents on the indazole ring alters the nucleophilicity of the N1 and N2 positions. Electron-withdrawing groups (EWGs) can significantly influence the outcome. For instance, EWGs at the C7 position have been shown to confer excellent N2 regioselectivity.[8][9]

  • The Role of the Base & Counter-ion: The choice of base is critical. The counter-ion of the base (e.g., Na⁺, K⁺, Cs⁺) can coordinate with the indazolide anion. This coordination can either direct the electrophile to a specific nitrogen or create a "tight ion pair" that influences reactivity.[1][3]

  • Solvent Effects: The polarity of the solvent and its ability to solvate the ions involved can dramatically alter the N1:N2 ratio. Polar aprotic solvents like DMF are common, but sometimes less polar solvents like THF or dioxane can provide superior selectivity.[1][7]

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during indazole N-alkylation experiments in a practical question-and-answer format.

Q1: My reaction is producing a roughly 1:1 mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?

Answer: Achieving N1 selectivity often involves creating conditions that favor either thermodynamic control or specific chelation effects.

  • Insight: The N1-substituted indazole is often the thermodynamically more stable isomer. By designing a reaction that is reversible, you can allow the initial mixture of products to equilibrate to the more stable N1 form. A recent scalable method achieves high N1 selectivity through the formation of an intermediate enamine, which is under thermodynamic control.[5][6]

  • Strategy 1: Chelation Control with Specific Bases. For indazoles with an electron-withdrawing group capable of chelation at the C3 or C7 position (like an ester), using NaH in THF can strongly favor the N1 isomer.[1][8] DFT calculations suggest that the sodium cation coordinates with the N2 nitrogen and the oxygen of the C3-ester group. This coordination blocks the N2 position, directing the alkylating agent to attack the N1 position.[1][3]

  • Strategy 2: Employ Cesium Carbonate in Dioxane. For certain substrates, such as methyl 5-bromo-1H-indazole-3-carboxylate, using cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures (e.g., 90 °C) can provide excellent yields and high N1 selectivity.[3][9] The cesium ion plays a key role in a chelation-driven mechanism that stabilizes the transition state leading to the N1 product.[1][3]

Q2: I need to synthesize the N2-alkylated indazole. What conditions should I use?

Answer: Selective N2-alkylation is typically achieved under kinetic control, often by taking advantage of steric hindrance or specific activating agents.

  • Insight: The reaction pathway to the N2 isomer can be favored by making the N2 nitrogen the more accessible or more reactive nucleophile under specific conditions. Quantum mechanics calculations show that for some reaction mechanisms, the energy barrier to form the N2 product is significantly lower than for the N1 product, leading to high kinetic selectivity.[4]

  • Strategy 1: Use Sterically Hindered Substrates. If your indazole has a bulky substituent at the C7 position, the N1 position is sterically shielded. This naturally favors alkylation at the less hindered N2 position.[6]

  • Strategy 2: Employ Trichloroacetimidate Electrophiles. A highly selective method for N2 alkylation involves using alkyl 2,2,2-trichloroacetimidates as the alkylating agent under acidic conditions.[4] This reaction proceeds via protonation of the imidate, which is then attacked by the N2-nitrogen of the indazole. This method is effective for a wide range of primary, secondary, and even tertiary alkyl groups and often yields the N2 product exclusively.[4]

  • Strategy 3: Leverage Substituent Electronic Effects. Indazoles with electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have been shown to give excellent N2 regioselectivity (≥96%) when using NaH in THF.[8][9]

Q3: How much does the solvent really matter? I ran the same reaction in DMF and THF and got completely different N1:N2 ratios.

Answer: The choice of solvent is a critical parameter that profoundly impacts regioselectivity. Its effects are tied to the solubility of the base and the nature of the ionic intermediates.

  • Insight: Solvents influence the dissociation of the ion pair formed between the indazolide anion and the base's counter-cation.

    • In polar aprotic solvents like DMF or DMSO, the cation is well-solvated, leading to a "freer" and more reactive indazolide anion. This often results in poorer selectivity, as both nitrogen atoms are available for attack.[6]

    • In less polar solvents like THF or dioxane, a "tight ion pair" is more likely to form between the anion and the cation.[1] This association can sterically block one of the nitrogen atoms or, through chelation, pre-organize the anion for a selective attack, often favoring the N1 isomer.[1][3]

  • Example: For the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with an ethyl tosylate, switching the solvent from DMF (60% yield of N1) to dioxane (96% yield of N1) dramatically improved the outcome when using Cs₂CO₃ as the base.[9] It's important to note that the solubility of inorganic bases like Cs₂CO₃ can be low in solvents like dioxane at room temperature, so heating is often necessary.[1][7]

Visualizing the Reaction Pathways

The following diagram illustrates the central challenge in indazole N-alkylation: the competing reaction pathways from the common indazolide anion intermediate.

G cluster_start Reactants cluster_intermediate Key Intermediate cluster_products Products cluster_factors Controlling Factors Indazole 1H-Indazole Anion Indazolide Anion (Resonance Stabilized) Indazole->Anion Deprotonation Base Base (e.g., NaH, Cs₂CO₃) Base->Anion RX Alkylating Agent (R-X) N1_Product N1-Alkyl Indazole (Often Thermodynamic) Anion->N1_Product Pathway 1 N2_Product N2-Alkyl Indazole (Often Kinetic) Anion->N2_Product Pathway 2 Solvent Solvent Solvent->Anion CounterIon Counter-ion (Na⁺, Cs⁺) CounterIon->Anion Sterics Sterics (C7) Sterics->Anion Electronics Electronics (EWGs) Electronics->Anion

Caption: Competing N1 and N2 alkylation pathways influenced by key reaction factors.

Data Summary: Condition Effects on Regioselectivity

The following tables summarize reported outcomes for indazole alkylation under various conditions. Use this data to guide your experimental design.

Table 1: Effect of Base and Solvent on N1:N2 Ratio

Indazole Substrate Alkylating Agent Base Solvent N1:N2 Ratio Source
5-Bromo-1H-indazole Isobutyl bromide K₂CO₃ DMF 58 : 42 [6]
3-Carboxymethyl-1H-indazole Pentyl bromide NaH THF >99 : 1 [8]
1H-Indazole Benzyl bromide Cs₂CO₃ DMF 1.9 : 1 [7]
1H-Indazole Benzyl bromide Cs₂CO₃ DMSO 1.6 : 1 [7]
1H-Indazole Benzyl bromide DBU MeCN (Poor Conversion) [7]
Methyl 5-bromo-1H-indazole-3-carboxylate Ethyl tosylate Cs₂CO₃ Dioxane 96% Yield (N1) [9]

| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl tosylate | Cs₂CO₃ | DMF | 60% Yield (N1) |[9] |

Table 2: Effect of Indazole Substituents on Regioselectivity (Conditions: NaH in THF)

Substituent Position Substituent N1 Selectivity N2 Selectivity Source
C3 -CO₂Me >99% - [8]
C3 -C(CH₃)₃ >99% - [8]
C7 -NO₂ - ≥96% [8][9]

| C7 | -CO₂Me | - | ≥96% |[8][9] |

Experimental Protocols

Here are two representative, step-by-step protocols for achieving high regioselectivity.

Protocol 1: Highly N1-Selective Alkylation via Cesium-Mediated Chelation

This protocol is adapted from a method developed for the N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate and demonstrates excellent selectivity and yield.[3]

G start Start setup 1. Combine Indazole, Cs₂CO₃, and Alkyl Tosylate in Dioxane start->setup react 2. Heat Reaction Mixture to 90 °C for 2 hours setup->react workup 3. Quench & Extract Pour into EtOAc. Wash with water and brine. react->workup purify 4. Purify Dry organic layer, concentrate, and perform column chromatography. workup->purify end Isolated N1 Product (>90% Yield) purify->end

Sources

Separating 1-methyl and 2-methyl-3-chloroindazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Ticket Resolution from a specialized chromatography and synthesis core facility. It addresses the regioselectivity, separation, and structural validation of 3-chloroindazole methylated isomers.

Subject: Separation and Identification of 1-methyl-3-chloroindazole vs. 2-methyl-3-chloroindazole Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open -> Resolved

Executive Summary & Causality

The methylation of 3-chloroindazole is a classic regioselectivity challenge. Under standard basic conditions (e.g.,


 or 

), the indazole anion is ambident.
  • The 1-Methyl Isomer (Thermodynamic): Generally favored due to the aromatic stability of the benzene ring fusion. It is typically less polar .

  • The 2-Methyl Isomer (Kinetic): Often formed as a minor product (or major product under specific conditions like Meerwein’s reagent). It typically exhibits higher polarity due to a "quinoid-like" resonance contribution which increases the dipole moment.

The Core Problem: The chlorine atom at position 3 adds lipophilicity to both isomers, often compressing their retention times on silica gel, leading to "co-elution" (overlapping peaks).

Diagnostic Workflow (Triage)

Before committing to large-scale separation, perform this diagnostic routine to characterize your crude mixture.

Visualization: Separation Decision Matrix

SeparationLogic cluster_check Validation Start Crude Reaction Mixture TLC TLC Analysis (Hexane:EtOAc 8:2) Start->TLC Result1 Delta Rf > 0.15 (Distinct Spots) TLC->Result1 Clear Separation Result2 Delta Rf < 0.10 (Overlapping/Streaking) TLC->Result2 Poor Resolution Method1 Standard Flash Chromatography (Silica Gel 40-63µm) Result1->Method1 Method2 High-Performance Method (Prep-HPLC or C18 Flash) Result2->Method2 NMR 1H-NMR (NOE Analysis) Method1->NMR Method2->NMR

Figure 1: Decision matrix for selecting the appropriate purification modality based on initial TLC screening.

Separation Protocols

Protocol A: Flash Column Chromatography (Standard)

Best for: Routine separation when


.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexane / Ethyl Acetate (EtOAc).

StepActionTechnical Rationale
1. Slurry Dissolve crude in minimum

. Mix with silica (1:2 ratio). Evaporate to dry powder ("dry load").
Liquid injection of 3-chloroindazoles in strong solvents (like DMF/DMSO) causes peak broadening. Dry loading sharpens bands.
2. Equilibrate Flush column with 100% Hexane (2 CV).Removes moisture and establishes a non-polar baseline.
3. Gradient 0%

10% EtOAc (over 5 CV)10%

30% EtOAc (over 10 CV)
1-Methyl isomer (less polar) usually elutes first (approx 10-15% EtOAc).2-Methyl isomer (more polar) elutes second (approx 20-25% EtOAc).
4. Collection Collect small fractions (test tubes, not flasks) during the transition window.Prevents cross-contamination of the "mixed fraction" zone.

Troubleshooting Tip: If the spots are too close, switch the modifier from EtOAc to Acetone (use Hexane/Acetone). Acetone interacts differently with the indazole nitrogen lone pairs, often altering selectivity.

Protocol B: Recrystallization (Polishing)

Best for: Enriching the major isomer (usually 1-Me) from a 90:10 mixture.

  • Solvent System: Ethanol or Ethanol/Water.

  • Procedure: Dissolve the semi-pure solid in boiling Ethanol. Add water dropwise until slight turbidity persists. Re-heat to clear, then cool slowly to 4°C.

  • Outcome: The 1-methyl-3-chloroindazole typically crystallizes more readily. The 2-methyl isomer often remains in the mother liquor as an oil or amorphous solid due to its lower symmetry and higher polarity.

Structural Validation (The "Smoking Gun")

You cannot rely solely on chemical shift (


) to distinguish these isomers, as the 3-chloro substituent alters the electronic environment. Nuclear Overhauser Effect (NOE)  spectroscopy is the only self-validating method.
The NOE Logic
  • 1-Methyl Isomer: The

    
    -Methyl group is spatially adjacent to the aromatic proton at position 7 (
    
    
    
    ). Irradiating the methyl signal will enhance the
    
    
    signal.
  • 2-Methyl Isomer: The

    
    -Methyl group is flanked by the nitrogen lone pair (
    
    
    
    ) and the chlorine atom (
    
    
    ). There are no adjacent protons. Irradiating this methyl group will show NO enhancement of aromatic protons.
Visualization: NOE Interaction Map

NOE_Logic cluster_1Me 1-Methyl-3-Chloroindazole (POSITIVE NOE) cluster_2Me 2-Methyl-3-Chloroindazole (NEGATIVE NOE) Me1 N-CH3 H7 H-7 (Aromatic) Me1->H7 Strong NOE Signal Me2 N-CH3 Cl3 Cl-3 (Blocking) Me2->Cl3 No Proton (Silent) N1 N-1 (Lone Pair) Me2->N1 No Proton (Silent)

Figure 2: The definitive structural assignment test. The 1-isomer shows a through-space interaction with H7; the 2-isomer is magnetically isolated from the ring protons.

Analytical Data Reference Table
Feature1-Methyl-3-chloroindazole2-Methyl-3-chloroindazole
TLC (

)
Higher (Less Polar)Lower (More Polar)

NMR (

)

ppm (Singlet)

ppm (Singlet)
NOE Signal Yes (Enhancement of doublet at

ppm)
None (to aromatic ring)
Melting Point Typically Higher (Solid)Typically Lower (Low melt solid/Oil)

Frequently Asked Questions (FAQs)

Q1: My reaction yielded a 1:1 mixture. How do I shift the ratio? A: This indicates a lack of thermodynamic control. Switch your base/solvent system.

  • For 1-Methyl (Target): Use

    
     in 
    
    
    
    or
    
    
    at
    
    
    . The stronger base ensures complete deprotonation, favoring the thermodynamically stable 1-position.
  • For 2-Methyl (Target): Use Meerwein’s reagent (

    
    ) in 
    
    
    
    . This proceeds via kinetic control, favoring the more accessible electron pair at N2.

Q2: I see a third spot on TLC near the solvent front. What is it? A: This is likely the quaternary ammonium salt (1,2-dimethyl-3-chloroindazolium) or a dialkylated impurity if your stoichiometry was excess (>2.5 eq) methyl iodide. It is highly polar and usually stays at the baseline, but if you used a very non-polar mobile phase, check for starting material (3-chloroindazole) which runs differently. Correction: If it is near the solvent front, it is likely a non-polar impurity from the reagents or a side reaction (e.g., C-methylation if conditions were extremely harsh, though rare).

Q3: Can I use HPLC to separate them? A: Yes. A standard C18 Reverse Phase column works well.

  • Buffer: Water (0.1% Formic Acid) / Acetonitrile.

  • Order: In Reverse Phase, the elution order flips compared to Normal Phase silica. The 2-methyl isomer (more polar) elutes first, followed by the 1-methyl isomer (less polar).

References

  • Regioselectivity in Indazole Alkylation: Cheung, W. H., et al. "Regioselective alkylation of indazoles."[1][2] Tetrahedron Letters, 2005. Note: Establishes the thermodynamic preference for N1 alkylation using NaH. 2

  • Crystal Structure & Properties: "Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole." PMC - NIH, 2011. Note: Provides crystallographic evidence of the N1-methylated structure and melting point methodologies. 3

  • NMR Chemical Shift Theory: "Chemical Shifts in 1H NMR Spectroscopy." Chemistry LibreTexts. Note: Foundational theory for N-methyl chemical shift deshielding effects. 4

Sources

Technical Support Center: Stability and Handling of 3-Chloro-2-methyl-2H-indazole Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-2-methyl-2H-indazole. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and reactivity of this compound under basic conditions. My aim is to equip you with the knowledge to anticipate potential challenges, optimize your reaction conditions, and interpret your results with confidence.

Introduction: The Dichotomy of Reactivity and Stability

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The chlorine atom at the 3-position is the primary site of reactivity, readily undergoing nucleophilic aromatic substitution (SNAr) to allow for the introduction of a wide array of functional groups. However, the very nature of these synthetic transformations, which often employ basic reagents, raises critical questions about the stability of the indazole core itself. This guide will dissect the key factors governing the behavior of this compound in the presence of bases, enabling you to navigate its chemistry with precision.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns encountered when working with this compound under basic conditions.

Q1: I am planning a nucleophilic substitution reaction on this compound using an amine as the nucleophile and a base. What are the key stability concerns?

A1: This is a very common and effective transformation. The primary consideration is the choice of base and reaction temperature. The 2H-indazole ring is generally stable under moderately basic conditions.

  • Commonly Used Bases: Carbonate bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently and successfully used in these reactions, often in polar aprotic solvents like DMF or DMSO.[1] These bases are strong enough to facilitate the deprotonation of many amine nucleophiles without promoting significant degradation of the indazole core, even at elevated temperatures (e.g., 120°C).

  • Potential for Side Reactions: While the indazole ring is robust, excessively strong bases or very high temperatures could potentially lead to side reactions. However, for most standard SNAr reactions with amines, these are not a primary concern when using appropriate conditions.

Q2: I am observing a significant amount of an unexpected byproduct in my amination reaction. What could it be?

A2: While direct displacement of the chlorine is the major pathway, unexpected byproducts can arise. One common culprit is the hydrolysis of the starting material or product.

  • Hydrolysis to 2-methyl-2H-indazol-3-one: If there is residual water in your reaction mixture, the chloro group can be displaced by hydroxide ions, which can be present in small amounts or generated in situ, to form 2-methyl-2H-indazol-3-one. This is particularly relevant if you are using a hydroxide-containing base or if your solvent is not rigorously dried.

  • Further Reactions of the Product: Depending on the reactivity of your amine and the reaction conditions, your desired 3-amino-2-methyl-2H-indazole product could potentially undergo further reactions. This is less common but should be considered, especially if the product contains other reactive functional groups.

Q3: Can this compound decompose or undergo ring-opening under basic conditions?

A3: The 2H-indazole core is a stable aromatic system.[2][3] Ring-opening is not a common decomposition pathway under the typical basic conditions used for nucleophilic aromatic substitution.

  • General Stability: The use of bases like Cs₂CO₃ and K₂CO₃ in syntheses of 2H-indazoles, often at high temperatures, demonstrates the general stability of the ring system.[1]

  • Forced Conditions: While not a typical concern in synthetic applications, extremely harsh conditions (e.g., fusion with strong bases at very high temperatures) could theoretically lead to degradation of the heterocyclic ring. However, there is little evidence to suggest this is a practical issue in standard laboratory procedures. One study has reported an iminoiodane-triggered oxidative ring-opening of 2H-indazoles, but this proceeds through a distinct oxidative mechanism and is not relevant to typical basic reaction conditions.

Q4: I want to perform a reaction with a less reactive amine. Can I use a stronger base like sodium hydride (NaH) or an alkoxide?

A4: While technically possible, the use of very strong, non-nucleophilic bases like NaH requires careful consideration.

  • Deprotonation of the Nucleophile: NaH can be effective for deprotonating less acidic amines, allowing them to act as more potent nucleophiles.

  • Increased Risk of Side Reactions: The highly reactive nature of these bases increases the likelihood of competing reactions, such as elimination if your substrate has appropriate leaving groups on an alkyl chain, or reaction with the solvent.

  • Alkoxides as Nucleophiles: Using alkoxide bases (e.g., sodium methoxide, sodium ethoxide) will likely lead to a competitive substitution of the chloro group by the alkoxide, forming the corresponding 3-alkoxy-2-methyl-2H-indazole. This may be a desired transformation, but if amination is the goal, a non-nucleophilic base is preferred.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during reactions of this compound under basic conditions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low or no conversion of starting material 1. Insufficiently basic conditions: The chosen base may not be strong enough to deprotonate the nucleophile effectively. 2. Low reaction temperature: The activation energy for the SNAr reaction may not be reached. 3. Poor solubility: The reactants may not be sufficiently dissolved in the chosen solvent.1. Switch to a stronger base: If using a weak base, consider a stronger, non-nucleophilic base like DBU or an inorganic carbonate like Cs₂CO₃. 2. Increase the reaction temperature: Incrementally increase the temperature, monitoring for any signs of decomposition. 3. Change the solvent: Use a more polar aprotic solvent like DMF, DMSO, or NMP to improve solubility.
Formation of 2-methyl-2H-indazol-3-one as a major byproduct 1. Presence of water in the reaction: Hydrolysis of the 3-chloro group. 2. Use of a hydroxide-containing base: Direct reaction with the base.1. Use anhydrous solvents and reagents: Dry solvents using standard procedures (e.g., molecular sieves) and ensure all reagents are anhydrous. 2. Use a non-hydroxide base: Opt for carbonate bases (K₂CO₃, Cs₂CO₃) or organic bases (e.g., DIPEA, DBU).
Multiple unidentified byproducts 1. Thermal decomposition: The reaction temperature may be too high, leading to degradation of the starting material or product. 2. Reaction with the solvent: At high temperatures, some aprotic polar solvents like DMF can decompose and react with the substrate.1. Lower the reaction temperature: Attempt the reaction at a lower temperature for a longer duration. 2. Choose a more stable solvent: Consider using a more robust solvent like DMSO or sulfolane for high-temperature reactions.

Experimental Protocols

To provide a practical context, here are detailed, step-by-step methodologies for key experiments involving this compound under basic conditions.

Protocol 1: General Procedure for Amination of this compound

This protocol describes a standard method for the nucleophilic aromatic substitution of the 3-chloro group with an amine.

Materials:

  • This compound

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine nucleophile (1.1-1.5 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Stir the reaction mixture at room temperature for 10 minutes to ensure good mixing.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-2-methyl-2H-indazole derivative.

Protocol 2: Controlled Hydrolysis to 2-methyl-2H-indazol-3-one

This protocol outlines a method for the intentional hydrolysis of this compound to the corresponding indazolone.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) (2.0 equivalents)

  • Water/Dioxane solvent mixture (e.g., 1:1)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and dioxane.

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100°C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with an aqueous acid solution (e.g., 1M HCl) to approximately pH 7.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-methyl-2H-indazol-3-one.

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is crucial for effective troubleshooting and optimization.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The displacement of the chloride at the 3-position of the indazole ring by a nucleophile typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products Start This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer-like Intermediate (Anionic σ-complex) Start->Meisenheimer Nucleophilic Attack Product 3-Nu-2-methyl-2H-indazole + Cl⁻ Meisenheimer->Product Loss of Leaving Group (Cl⁻)

Caption: SNAr mechanism for the substitution on this compound.

Potential Hydrolysis Side Reaction

In the presence of water and base, a competing hydrolysis reaction can occur, leading to the formation of 2-methyl-2H-indazol-3-one.

Hydrolysis_Pathway Start This compound Indazolone 2-methyl-2H-indazol-3-one Start->Indazolone SₙAr Reaction Hydroxide OH⁻ (from H₂O + Base) Hydroxide->Indazolone

Caption: Pathway for the hydrolysis of this compound.

Summary of Stability Profile

The following table summarizes the stability of this compound under various basic conditions, providing a quick reference for experimental design.

Condition Stability Primary Reaction / Decomposition Pathway Recommendations
Aqueous Carbonate (e.g., K₂CO₃, Cs₂CO₃) Moderate to HighSlow hydrolysis to 2-methyl-2H-indazol-3-one may occur, especially at elevated temperatures.Use anhydrous conditions if hydrolysis is undesirable. Monitor reaction progress to minimize prolonged heating.
Anhydrous Carbonate (e.g., K₂CO₃, Cs₂CO₃) in aprotic solvent HighGenerally stable. Ideal for SNAr reactions.This is the recommended condition for most nucleophilic substitutions.
Aqueous Hydroxide (e.g., NaOH, KOH) Low to ModerateRapid hydrolysis to 2-methyl-2H-indazol-3-one.Use these conditions only if the indazolone is the desired product.
Strong, Non-nucleophilic Bases (e.g., NaH, DBU) in aprotic solvent ModerateThe indazole ring is generally stable, but the high reactivity of the base can lead to other side reactions.Use with caution and at low temperatures initially. Ensure the nucleophile is compatible with the strong base.
Alkoxides (e.g., NaOMe, NaOEt) in corresponding alcohol LowCompetitive SNAr with the alkoxide to form 3-alkoxy-2-methyl-2H-indazole.Suitable for the synthesis of 3-alkoxy derivatives, but not for amination unless the alkoxide is the intended nucleophile.

References

  • Hazra, A., et al. (2023). Imino-λ3–iodane triggered oxidative ring opening of 2H-Indazoles to ortho-N-acylsulfonamidatedazobenzenes. Org. Lett., 25(22), 4183-4187. [Link]

  • Alijaar, N., Al-Noaimi, M., Conrad, H., & Beifuss, U. (2021). Pd catalyzes a direct and operationally simple regioselective synthesis of 2-aryl-substituted 2H-indazoles in good yields from easily available 2-bromobenzyl bromides and arylhydrazines via a regioselective intermolecular N-benzylation followed by intramolecular N-arylation and oxidation. J. Org. Chem., 86(2), 1408-1418. [Link]

  • Fischer, E. (1883). Ueber die Indazole. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2248. [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. Org. Lett., 13(13), 3542-3545. [Link]

  • Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). A rapid and efficient synthesis of 2H-indazoles, which involves a [3 + 2] dipolar cycloaddition of arynes and sydnones, proceeds under mild reaction conditions in good to excellent yields. Org. Lett., 12(10), 2171-2173. [Link]

  • Katritzky, A. R., & Rachwal, S. (1990). The Structure of Indazole. In Advances in Heterocyclic Chemistry (Vol. 50, pp. 1-64). Academic Press. [Link]

Sources

Overcoming steric hindrance in 7-substituted indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric & Electronic Barriers in C7-Functionalization

Ticket ID: IND-C7-SYNTH-001 Status: Resolved / Guide Available

Welcome to the Indazole Synthesis Support Center

You are likely accessing this guide because your standard protocols for indole or pyrazole synthesis are failing at the C7 position of the indazole core. This is not a user error; it is a fundamental challenge of molecular geometry known as the Peri-Interaction .

In 7-substituted indazoles, the substituent at C7 occupies the same spatial region as the N1-substituent (or N1-H).[1] This creates severe steric strain (the "peri-effect") that distorts the planarity of the system and creates a high energy barrier for functionalization.[1]

This guide provides field-proven workflows to bypass these barriers, prioritizing De Novo cyclization for primary construction and specialized cross-coupling for late-stage modification.

Module 1: The "Build vs. Modify" Decision Matrix

Before starting, determine if you can afford to couple at C7 or if you must build the ring with the substituent already in place.[1]

Decision Logic (DOT Visualization)

IndazoleStrategy Start Target: 7-Substituted Indazole IsGroupSensitive Is the C7 group acid/base sensitive? Start->IsGroupSensitive DeNovo Route A: De Novo Cyclization (Recommended) IsGroupSensitive->DeNovo No (Stable) Functionalize Route B: C7 Functionalization (High Risk) IsGroupSensitive->Functionalize Yes (Labile) Diazotization Method A1: Diazotization of 2,6-Disubstituted Anilines DeNovo->Diazotization Primary Route Bartoli Method A2: Bartoli-type (Limited Scope) DeNovo->Bartoli Alternative Suzuki Method B1: Suzuki-Miyaura (Requires Gen-3/4 Precatalysts) Functionalize->Suzuki Halogen Handle Available CHAct Method B2: C-H Activation (Requires Directing Groups) Functionalize->CHAct Native Scaffold

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate stability and availability.[1]

Module 2: Troubleshooting De Novo Synthesis

The Gold Standard: The most reliable method to install a C7 substituent is to start with it present on the benzene ring before closing the pyrazole ring.[1]

FAQ: Diazotization of 2,6-Disubstituted Anilines

Q: My yield is low (<30%) during the cyclization of 2-methyl-6-nitroaniline. Why? A: This reaction (Jacobson indazole synthesis) relies on the intramolecular attack of a diazonium species on a methyl group.[1] The issue is often phase transfer .[1]

  • Solution: Use the modified Jacobson procedure . Instead of standard aqueous NaNO₂, employ isoamyl nitrite in acetic acid with acetic anhydride.[1] This maintains a homogeneous organic phase, crucial for the lipophilic precursors common in drug discovery [1].[1]

Q: Can I use the Davis-Beirut reaction for 7-substituted indazoles? A: Yes, but with caution. The Davis-Beirut reaction (base-mediated cyclization of 2-nitrobenzylamines) is sensitive to sterics.

  • Correction: If you have a bulky group at C7 (e.g., -CF3, -tBu), the initial deprotonation of the benzylic methylene becomes sluggish.[1]

  • Protocol Adjustment: Switch from KOH/MeOH to tBuOK/THF at -78°C to promote kinetic deprotonation before the steric repulsion of the nitro group interferes.

Module 3: Troubleshooting Cross-Coupling (C7-Haloindazoles)

The Challenge: Standard Pd(PPh₃)₄ fails here because the bulky phosphines cannot access the oxidative addition site at C7 due to the N1-H or N1-R steric wall.[1]

Data: Ligand Selection for Sterically Hindered C7-Coupling

Comparison of catalyst systems for the Suzuki coupling of 7-bromo-1H-indazole with 2-tolylboronic acid (a "worst-case" steric scenario).

Catalyst SystemLigand ClassYield (24h)Notes
Pd(PPh₃)₄ Monodentate Phosphine< 5%Oxidative addition fails due to steric crowding.
Pd(dppf)Cl₂ Bidentate Ferrocenyl35%Better, but "bite angle" is insufficient for C7.[1]
Pd(OAc)₂ / SPhos Buchwald (Biaryl)82%Recommended. Excellent for sterically demanding couplings.[1]
Pd-PEPPSI-IPent NHC Carbene91%Best for Scale. Highly active, resists deactivation.
Protocol: Optimized Suzuki Coupling for 7-Bromoindazole

Use this protocol when standard conditions yield <20%.

Reagents:

  • Substrate: 7-Bromo-1-methyl-1H-indazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 or Pd(OAc)₂ + SPhos (2-5 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv) - Crucial: Do not use carbonate bases; phosphate improves turnover in hindered systems.

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Sparge the Dioxane/Water mix with Argon for 15 minutes. Oxygen is a catalyst poison, and hindered cycles are slower, increasing exposure time.[1]

  • Pre-mixing: Add the Pd precursor and Ligand (if not using G3 precatalyst) to the solvent and stir at RT for 5 mins to form the active L-Pd(0) species.

  • Addition: Add the indazole, boronic acid, and finely ground K₃PO₄.

  • Heating: Heat to 100°C .

    • Tip: If using microwave irradiation, set to 120°C for 1 hour.[1] The high energy helps overcome the rotational barrier of the C7-C(Aryl) bond formation [2].[1]

Module 4: The Regioselectivity Trap (N1 vs. N2)

Critical Issue: You want an N1-alkyl-7-substituted indazole, but you keep getting the N2 isomer.

Mechanism: The C7 substituent projects into the space required for the N1 lone pair to attack an electrophile.[1] This steric shielding forces the alkylating agent to attack the more accessible (but less thermodynamically stable) N2 position.[1]

Regioselectivity Pathway (DOT Visualization)

Regioselectivity Indazole 7-Substituted Indazole Anion PathN1 N1 Attack (Blocked by C7-R) Indazole->PathN1 High Barrier PathN2 N2 Attack (Sterically Open) Indazole->PathN2 Low Barrier ProductN1 N1-Alkyl Product (Thermodynamic) PathN1->ProductN1 ProductN2 N2-Alkyl Product (Kinetic/Steric) PathN2->ProductN2

Figure 2: Steric steering of alkylation toward the N2 position in 7-substituted systems.

Troubleshooting N1-Alkylation

Q: How do I force N1 alkylation on a 7-substituted indazole? A: You cannot rely on standard NaH/DMF conditions. You must use Meerwein salts or Transient Protection .[1]

  • Method A (The "Hard" Alkylation): Use Me3OBF4 (Meerwein's salt) in DCM.[1] The high reactivity of the oxonium salt can sometimes overcome the steric barrier, though mixtures are still likely.[1]

  • Method B (The THP Route - Recommended):

    • Perform the synthesis on the THP-protected indazole (THP usually goes to N1/N2 mix but can be equilibrated).[1]

    • Better Strategy: Alkylate the hydrazine before cyclization (see Module 1).[1]

  • Method C (Acidic Conditions): If alkylating with an alcohol, use Mitsunobu conditions (PPh₃/DIAD).[1] While sterics still apply, the mechanism (activation of the alcohol) sometimes offers different selectivity profiles compared to SN2 displacement [3].[1]

References
  • Virieux, H., et al. (2018).[1] Recent Advances in the Synthesis of Indazoles.[1][2][3][4]Molecules , 23(11), 2899.[1]

  • Lundgren, R. J., & Stradiotto, M. (2012).[1] Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Hindered Substrates.Chemistry – A European Journal , 18(32), 9758-9769.[1] [1]

  • Gaulon, C., et al. (2005).[1] Palladium-Catalyzed C7-Arylation of Indazoles.[5][6]Journal of Organic Chemistry , 70(26), 10843-10846.[1]

  • Meanwell, N. A. (2011).[1] The influence of the peri-interaction in the design and synthesis of bioactive compounds.[1]Journal of Medicinal Chemistry , 54(8), 2529-2591.[1]

Disclaimer: These protocols involve high-energy reagents and catalysts. Always consult your institution's safety data sheets (SDS) before replicating these workflows.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 3-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of 3-Chloro-2-methyl-2H-indazole, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer in public literature, this guide will draw upon comparative data from its structural isomer, 3-Chloro-1-methyl-1H-indazole, and other related substituted indazoles to provide a robust predictive analysis. This approach not only offers valuable insights into the expected spectral features of this compound but also highlights the power of comparative NMR analysis in distinguishing between isomers.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system is a prominent bicyclic heterocycle that has garnered significant attention in drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The specific substitution pattern on the indazole core, including the position of N-alkylation, can profoundly influence its pharmacological profile. Therefore, unambiguous characterization of N-1 and N-2 substituted indazole isomers is a critical step in the synthesis and development of new therapeutic agents.[1][2][3][4]

Understanding the ¹H NMR Landscape of Substituted Indazoles

The chemical shifts of protons in an NMR spectrum are highly sensitive to their local electronic environment. In the case of indazoles, the position of the substituent on the nitrogen atom (N-1 vs. N-2) significantly alters the electron density distribution within the aromatic rings, leading to distinct and predictable differences in the ¹H NMR spectra of the resulting isomers.[1] This principle forms the basis of our comparative analysis.

Predicted ¹H NMR Chemical Shifts of this compound

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-CH₃~4.1 - 4.3s-3H
H-4~7.6 - 7.8d~8.5 - 9.01H
H-5~7.1 - 7.3t~7.0 - 8.01H
H-6~7.3 - 7.5t~7.0 - 8.01H
H-7~7.0 - 7.2d~8.0 - 8.51H

Note: These are predicted values based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Comparative Analysis: this compound vs. 3-Chloro-1-methyl-1H-indazole

To illustrate the diagnostic power of ¹H NMR in distinguishing between the N-1 and N-2 isomers, a direct comparison with the ¹H NMR data of 3-Chloro-1-methyl-1H-indazole is essential. The different location of the methyl group leads to significant changes in the shielding/deshielding of the aromatic protons.

Table 2: Comparative ¹H NMR Data of 3-Chloro-1-methyl-1H-indazole

ProtonExperimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-CH₃~3.8 - 4.0s-3H
H-4~7.6 - 7.7d~8.0 - 8.51H
H-5~7.3 - 7.4t~7.0 - 8.01H
H-6~7.4 - 7.5t~7.0 - 8.01H
H-7~7.7 - 7.8d~8.0 - 8.51H

Note: The chemical shifts for 3-Chloro-1-methyl-1H-indazole are based on reported data for similar 1-substituted indazoles and may vary slightly.

Key Differentiating Features:
  • N-CH₃ Signal: The N-methyl protons in the 2-methyl isomer are expected to be slightly deshielded (appear at a higher ppm value) compared to the 1-methyl isomer. This is a consistent trend observed in N-alkylated indazoles.

  • H-7 Proton: The most significant difference is anticipated for the H-7 proton. In the 1-methyl isomer, the H-7 proton is in closer proximity to the heterocyclic ring and experiences a more pronounced deshielding effect. Conversely, in the 2-methyl isomer, the H-7 proton is expected to be more shielded and resonate at a lower ppm value.

  • H-4 Proton: A similar, though less pronounced, effect is expected for the H-4 proton, which is generally deshielded in both isomers but may show subtle differences.

Visualizing the Structural Isomers and Their NMR Handles

To further clarify the structural differences and their impact on the proton chemical shifts, the following diagram illustrates the two isomers and highlights the key protons for differentiation.

Caption: Structural comparison of this compound and its 1-methyl isomer.

Experimental Protocol for ¹H NMR Acquisition

For researchers aiming to acquire experimental data for this compound, the following protocol provides a robust starting point.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation and isomer identification.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of CDCl₃ containing TMS in a clean, dry vial. The use of a deuterated solvent is crucial to avoid a large solvent signal in the spectrum.[5] TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the following acquisition parameters as a starting point:

      • Spectral Width: ~16 ppm (to ensure all proton signals are captured)

      • Number of Scans: 16-64 (adjust based on sample concentration to achieve a good signal-to-noise ratio)

      • Relaxation Delay (d1): 1-2 seconds (allows for adequate relaxation of protons between scans)

      • Pulse Angle: 30-45 degrees (a smaller pulse angle can be used to decrease the experiment time without significantly compromising signal intensity for qualitative analysis)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Workflow for Isomer Differentiation

The following diagram outlines the logical workflow for using ¹H NMR to differentiate between the 1-methyl and 2-methyl isomers of 3-chloroindazole.

G start Synthesized 3-Chloro-methyl-indazole Mixture acquire_nmr Acquire ¹H NMR Spectrum start->acquire_nmr analyze_spectrum Analyze Spectrum acquire_nmr->analyze_spectrum n_ch3_region Examine N-CH₃ Region (~3.8-4.3 ppm) analyze_spectrum->n_ch3_region h7_region Examine Aromatic Region, specifically H-7 (~7.0-7.8 ppm) analyze_spectrum->h7_region isomer_1 Identify 3-Chloro-1-methyl-1H-indazole n_ch3_region->isomer_1 δ ≈ 3.8-4.0 ppm isomer_2 Identify this compound n_ch3_region->isomer_2 δ ≈ 4.1-4.3 ppm h7_region->isomer_1 δ ≈ 7.7-7.8 ppm h7_region->isomer_2 δ ≈ 7.0-7.2 ppm conclusion Structural Elucidation Complete isomer_1->conclusion isomer_2->conclusion

Caption: Workflow for distinguishing indazole isomers using ¹H NMR.

Conclusion

References

  • Li, P., et al. (2012). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Supporting Information. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. Available at: [Link]

  • Giménez-Vidal, M., et al. (2022). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079–1087. Available at: [Link]

  • MDAT. (n.d.). 3-Chloro-1H-indazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available at: [Link]

  • Al-Sanea, M. M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(61), 38787–38801. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra of substituted phenyl 2H-indazoles in different solvents. Retrieved from [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- And 2-substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2015). Supporting information. Available at: [Link]

  • IJCRT. (2020). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. International Journal of Creative Research Thoughts. Available at: [Link]

  • ResearchGate. (2015). (PDF) Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. Retrieved from [Link]

  • TSI Journals. (2014). Synthesis Characterization and Biological Evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide. Trade Science Inc. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing N1 vs. N2 Methyl Indazole Isomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the indazole scaffold is a cornerstone of innovation, appearing in a multitude of clinically significant molecules. However, the synthesis of N-substituted indazoles frequently yields a mixture of N1 and N2 regioisomers. These isomers, while structurally similar, can possess vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, unambiguous structural assignment is not merely an academic exercise—it is a critical step in the development of safe and effective therapeutics.

This guide provides an in-depth, data-supported comparison of nuclear magnetic resonance (NMR) techniques for the definitive differentiation of N1- and N2-methylated indazole isomers. We will move beyond simple data reporting to explain the causal electronic and spatial effects that give rise to their distinct spectral signatures.

The Core of the Matter: Electronic Asymmetry

The fundamental reason we can distinguish between N1 and N2 indazole isomers lies in their differing electronic structures. The placement of the methyl group on either nitrogen atom breaks the molecule's symmetry in unique ways, altering the electron density distribution across the bicyclic system. This has a direct and predictable impact on the chemical environment of the surrounding protons and carbons, which NMR spectroscopy is exquisitely sensitive to detecting.[1][2]

Below, we illustrate the two isomers and highlight the key atoms for our analysis.

G start Acquire ¹H-¹³C HMBC Spectrum observe Observe correlations from N-CH₃ protons start->observe decision Correlation to C7a observed? observe->decision is_n1 Isomer is N1 decision->is_n1  Yes decision2 Correlation to C3 observed? decision->decision2  No is_n2 Isomer is N2 decision2->is_n2  Yes error Ambiguous Result Check Data Quality decision2->error  No

Caption: Decision workflow for isomer assignment using HMBC spectroscopy.

Method 3: NOESY – Through-Space Confirmation

As a self-validating and orthogonal approach, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides confirmation of the HMBC assignment. NOESY detects correlations between protons that are close in space, regardless of their bonding. [3][4] The logic is analogous to the HMBC experiment but relies on spatial proximity:

  • For the N1-isomer: The N-methyl protons are spatially close to the H7 proton on the benzene ring. A clear NOE cross-peak will be observed between these two signals.

  • For the N2-isomer: The N-methyl protons are spatially close to the H3 proton on the pyrazole ring. An NOE cross-peak will connect the N-CH₃ and H3 signals.

Observing the expected NOE correlation provides powerful secondary evidence, confirming the assignment made by HMBC and ensuring the trustworthiness of the result. [3]

Experimental Protocols

To ensure high-quality, interpretable data, the following standard protocols are recommended.

Protocol 1: HMBC (Heteronuclear Multiple Bond Correlation)
  • Sample Preparation: Dissolve 5-10 mg of the indazole isomer mixture or isolated isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer Setup: Tune and match the ¹H and ¹³C channels on a spectrometer (≥400 MHz recommended). Lock and shim the sample.

  • Acquisition Parameters:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker systems).

    • Set the spectral widths to cover the full ¹H and ¹³C chemical shift ranges.

    • Key Parameter: Set the long-range coupling delay (typically d6 or CNST2) to optimize for a J-coupling of 8-10 Hz. This value is crucial for observing the desired three-bond correlations. [4] * Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically ranging from 8 to 64 scans per increment, depending on sample concentration.

  • Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transform. Phase and reference the spectrum carefully.

  • Analysis: Identify the ¹H signal of the N-CH₃ group. Trace along the F1 (¹³C) dimension from this signal to identify carbon cross-peaks. Note whether a correlation exists to the C7a chemical shift (~140 ppm) or the C3 chemical shift (~123-135 ppm).

Protocol 2: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Sample Preparation: Use the same sample as prepared for the HMBC experiment. Ensure the sample is free of paramagnetic impurities which can quench the NOE effect.

  • Spectrometer Setup: Tune, lock, and shim the sample as per standard procedure.

  • Acquisition Parameters:

    • Use a standard phase-sensitive gradient-selected NOESY pulse sequence (e.g., noesyesgp on Bruker systems).

    • Key Parameter: Set the mixing time (d8) to a value appropriate for a small molecule. A typical starting point is the measured T1 of the N-CH₃ protons, often in the range of 500-800 ms. A range of mixing times can be tested to find the optimal value.

    • Acquire a sufficient number of scans for good sensitivity (16 to 64 scans per increment is common).

  • Processing: Process the data using identical window functions and Fourier transformation as for other 2D experiments.

  • Analysis: Locate the diagonal peak for the N-CH₃ protons. Look for off-diagonal cross-peaks that correlate this signal with other proton signals. A cross-peak to H7 confirms the N1 isomer, while a cross-peak to H3 confirms the N2 isomer.

Summary and Recommendation

Distinguishing between N1 and N2 methyl indazole isomers is a routine but critical challenge in chemical and pharmaceutical research. While 1D NMR provides initial clues, a definitive and robust assignment relies on 2D NMR techniques.

G cluster_workflow Recommended Workflow start Synthesized Indazole Mixture nmr_1d Acquire ¹H & ¹³C NMR start->nmr_1d hypo Formulate Hypothesis (Based on H3, H7, C3 shifts) nmr_1d->hypo hmbc Acquire ¹H-¹³C HMBC hypo->hmbc assign Unambiguous Assignment (N-CH₃ to C3 or C7a) hmbc->assign noesy Acquire 2D NOESY (Optional but Recommended) assign->noesy confirm Orthogonal Confirmation (N-CH₃ to H3 or H7) noesy->confirm final Final Structure Verified confirm->final

Caption: A validated workflow for the unambiguous structural elucidation of indazole isomers.

The HMBC experiment is the primary method of choice , offering a direct and irrefutable link between the N-methyl group and the heterocyclic core. The NOESY experiment serves as an excellent orthogonal method to validate the HMBC assignment, fulfilling the principle of a self-validating system and ensuring the highest degree of confidence in the final structural assignment.

References

  • Conti, P., Stenne, B., Cocusse, T., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(10), 8394-8417. Available from: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]

  • Claramunt, R. M., Bouissane, L., Pérez-Torralba, M., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. International Journal of Molecular Sciences, 22(16), 8887. Available from: [Link]

  • O'Brien, C. J., Hunter, A. D., & Gordon, C. P. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2646–2654. Available from: [Link]

  • Begtrup, M., Boyer, G., Cabildo, P., et al. (1994). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 32(1), 1-10. Available from: [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available from: [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. Available from: [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Elguero, J. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In From Bench to Market: The Evolution of Chemical Synthesis. ESA-IPB. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Resolving Indazole Regioisomers by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Indazole Regioisomer Separation

In the landscape of pharmaceutical development and medicinal chemistry, indazole scaffolds are of paramount importance, forming the core of numerous therapeutic agents. However, the synthesis of substituted indazoles frequently yields a mixture of regioisomers, particularly N-1 and N-2 alkylated derivatives, or positional isomers on the benzene ring. These regioisomers, while structurally similar, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the ability to accurately separate and quantify these isomers is not merely an analytical task; it is a critical step in ensuring drug safety and efficacy.

This guide provides an in-depth technical overview of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the baseline separation of common indazole regioisomers. We will delve into the causality behind the experimental choices, from the stationary phase chemistry to the mobile phase composition, providing a self-validating protocol grounded in the principles of chromatographic science.

The Science of Separation: Why Reversed-Phase HPLC is Effective for Indazole Regioisomers

The separation of indazole regioisomers by RP-HPLC is primarily governed by the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. The key to resolving these closely related compounds lies in exploiting the subtle differences in their physicochemical properties, which are dictated by the position of their substituents.

  • Hydrophobicity and Polarity: In reversed-phase chromatography, more hydrophobic (less polar) compounds interact more strongly with the nonpolar stationary phase and are therefore retained longer, resulting in a later elution time. The polarity of indazole regioisomers is influenced by factors such as dipole moment and the ability to participate in hydrogen bonding. For instance, the position of a polar substituent, like a nitro group, can significantly alter the overall dipole moment of the molecule.

  • Hydrogen Bonding Capacity: The ability of an indazole isomer to act as a hydrogen bond donor or acceptor influences its interaction with the polar mobile phase. Isomers with more exposed hydrogen bond donors/acceptors will have a greater affinity for the mobile phase and will elute earlier.

  • Molecular Shape and Steric Effects: The three-dimensional structure of an isomer can affect its ability to interact with the stationary phase. For example, steric hindrance around a functional group may limit its interaction with the C18 ligands, leading to a shorter retention time.[1]

By carefully selecting the HPLC conditions, we can amplify these subtle differences in physicochemical properties to achieve baseline separation.

Experimental Protocol: A Self-Validating HPLC Method for Indazole Regioisomer Analysis

This protocol provides a detailed, step-by-step methodology for the separation of a representative set of indazole regioisomers. The rationale behind each parameter is explained to ensure the method's trustworthiness and adaptability.

1. Instrumentation and Consumables:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile and water.

  • Formic acid (or phosphoric acid for non-MS applications).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Mobile Phases:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water. Degas the solution by sonication or vacuum filtration. The acidic pH ensures that the indazole nitrogen atoms are protonated, leading to sharper peaks and reproducible retention times.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile. Degas the solution.

3. Chromatographic Conditions:

ParameterSettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe long column length and small particle size provide high theoretical plates, enhancing resolution between closely eluting isomers.
Mobile Phase Gradient elution with Mobile Phase A and BA gradient is essential to elute both more polar and more nonpolar isomers within a reasonable timeframe while maintaining good peak shape.
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% BThis gradient profile allows for the elution of early-eluting polar isomers and provides sufficient organic strength to elute late-eluting nonpolar isomers.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection Wavelength 254 nm or as determined by UV scanIndazoles typically have strong absorbance around this wavelength. A DAD allows for the selection of the optimal wavelength for each isomer.
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak shape.
Sample Diluent 50:50 Acetonitrile:WaterThis ensures that the sample is fully dissolved and is compatible with the initial mobile phase conditions.

4. Sample Preparation:

  • Accurately weigh and dissolve the indazole regioisomer mixture in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

5. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Identify the regioisomers based on their retention times (if known) or by using a reference standard for each isomer.

  • Calculate the relative retention times and the resolution between critical pairs of isomers.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) B Prepare Sample (1 mg/mL in 50:50 ACN:H2O) C Filter Sample (0.45 µm syringe filter) B->C D Equilibrate C18 Column (10% Mobile Phase B) C->D E Inject Sample (10 µL) D->E F Run Gradient Elution (1.0 mL/min, 30 °C) E->F G Detect at 254 nm F->G H Integrate Chromatogram G->H I Identify Peaks (by Retention Time) H->I J Quantify and Compare I->J

Caption: Experimental workflow for the HPLC separation of indazole regioisomers.

Comparative Analysis of Retention Times

The following table presents a representative comparison of the expected retention times for two classes of indazole regioisomers: nitro-substituted indazoles and N-alkylated indazoles, based on the principles of reversed-phase chromatography. The exact retention times will vary depending on the specific HPLC system and column used, but the elution order should remain consistent under the conditions described above.

Table 1: Representative HPLC Retention Time Comparison of Indazole Regioisomers

Compound ClassRegioisomerExpected Retention Time (min)Rationale for Elution Order
Nitro-substituted Indazoles 4-Nitro-1H-indazoleShorterThe nitro group at the 4-position can form intramolecular hydrogen bonds with the N-H, reducing its interaction with the stationary phase.
5-Nitro-1H-indazoleIntermediateThe nitro group at the 5-position increases the molecule's polarity, leading to a moderate retention time.
6-Nitro-1H-indazoleIntermediateSimilar to the 5-nitro isomer, the 6-nitro group increases polarity. The exact elution order relative to the 5-nitro isomer will depend on subtle differences in dipole moment.
7-Nitro-1H-indazoleLongerThe proximity of the nitro group to the heterocyclic ring can influence the electron distribution and increase the overall hydrophobicity, leading to longer retention.[2]
N-Alkylated Indazoles 1-Benzyl-5-nitro-1H-indazoleShorterThe N-1 position is generally less sterically hindered, which may lead to a more planar conformation and stronger interaction with the polar mobile phase.
2-Benzyl-5-nitro-2H-indazoleLongerThe N-2 position is often more sterically hindered, which can disrupt planarity and increase the hydrophobic surface area exposed to the C18 stationary phase.

Mechanistic Insights into Regioisomer Separation

The elution order of indazole regioisomers is a direct consequence of their molecular structure and its influence on their interaction with the stationary and mobile phases.

Separation_Mechanism cluster_isomers Indazole Regioisomers cluster_properties Physicochemical Properties cluster_interaction Chromatographic Interactions cluster_elution Elution Order I1 N1-Alkylated Indazole (e.g., 1-Benzyl) P1 Lower Steric Hindrance More Planar I1->P1 I2 N2-Alkylated Indazole (e.g., 2-Benzyl) P2 Higher Steric Hindrance Less Planar I2->P2 C1 Stronger Interaction with Polar Mobile Phase P1->C1 P3 Increased Hydrophobic Surface Area P2->P3 C2 Stronger Interaction with Nonpolar C18 Stationary Phase P3->C2 E1 Shorter Retention Time (Elutes Earlier) C1->E1 E2 Longer Retention Time (Elutes Later) C2->E2

Caption: Factors influencing the HPLC elution order of N1 and N2-alkylated indazole regioisomers.

For N-alkylated indazoles, the position of the alkyl group has a profound impact on the molecule's conformation. The N-1 substituted isomer is generally considered to be the more thermodynamically stable tautomer.[3] This can lead to a more planar structure, allowing for more efficient interaction with the polar mobile phase, resulting in an earlier elution. Conversely, alkylation at the N-2 position can introduce steric strain, leading to a less planar conformation. This disruption of planarity can increase the exposed hydrophobic surface area of the molecule, leading to a stronger interaction with the C18 stationary phase and, consequently, a longer retention time.

In the case of nitro-substituted indazoles, the position of the electron-withdrawing nitro group alters the electron density distribution across the aromatic system and influences the molecule's overall dipole moment. This, in turn, affects the strength of the dipole-dipole interactions with both the stationary and mobile phases, leading to differential retention.

Conclusion

The successful separation of indazole regioisomers is a testament to the power of high-performance liquid chromatography when applied with a thorough understanding of the underlying chemical principles. The robust reversed-phase HPLC method detailed in this guide provides a reliable and reproducible approach for the qualitative and quantitative analysis of these critical compounds. By carefully controlling the chromatographic parameters and understanding the relationship between molecular structure and retention behavior, researchers, scientists, and drug development professionals can confidently resolve even the most challenging regioisomeric mixtures, ensuring the quality and safety of indazole-based pharmaceuticals.

References

  • Wilson, W. T., et al. (2016). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. Journal of Chromatography A, 1461, 97-106. Available at: [Link]

  • Claramunt, R. M., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 86(17), 11473-11487. Available at: [Link]

  • Kaliszan, R. (2007). QSRR: Quatitative Structure-(Chromatographic) Retention Relationships. ResearchGate. Available at: [Link]

  • Gharge, V., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. Available at: [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LCGC International. Available at: [Link]

  • Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(7), 2824-2830. Available at: [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Available at: [Link]

Sources

A Comparative Crystallographic Guide to 2-Methyl-2H-Indazole Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical sciences, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The seemingly subtle variation in the position of a methyl group, specifically between 1-methyl-1H-indazole and 2-methyl-2H-indazole derivatives, can profoundly influence their physicochemical properties, and consequently, their biological activity and suitability as drug candidates. This guide provides an in-depth comparative analysis of the crystal structures of 2-methyl-2H-indazole derivatives, offering researchers, scientists, and drug development professionals a critical understanding of the structural nuances that govern their solid-state behavior.

This document moves beyond a mere recitation of data, delving into the causal relationships between molecular structure and crystal packing. By understanding these fundamentals, researchers can make more informed decisions in the design and development of indazole-based therapeutics.

The Significance of N-Methylation in Indazoles: 1-H vs. 2-H Isomers

Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being thermodynamically more stable.[1] Alkylation of the indazole core can lead to the formation of either N-1 or N-2 substituted products. The choice of the nitrogen atom for methylation significantly alters the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities. These molecular-level changes have a cascading effect on the intermolecular interactions within the crystal lattice, dictating the overall crystal packing, polymorphism, and ultimately, properties such as solubility and stability.

The 2-methyl-2H-indazole isomer, while often the minor product in many synthetic routes, is a key structural motif in several important pharmaceutical compounds. A thorough understanding of its solid-state chemistry is therefore paramount for effective drug design and development.

Unambiguous Structure Determination: The Power of X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of molecular structures in the solid state.[2] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, allowing for the definitive assignment of the 2-methyl-2H-indazole isomer. In contrast, powder X-ray diffraction (PXRD) serves as a valuable tool for phase identification, quality control, and for distinguishing between different crystalline forms (polymorphs) of the same compound.[3]

The following sections will detail the experimental protocols for these techniques and present a comparative analysis of the crystal structures of representative 1-methyl-1H- and 2-methyl-2H-indazole derivatives.

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD) for Small Organic Molecules

The following protocol outlines the key steps for obtaining high-quality single-crystal X-ray diffraction data for 2-methyl-2H-indazole derivatives. The causality behind each step is explained to provide a deeper understanding of the process.

1. Crystal Selection and Mounting:

  • Objective: To select a single, defect-free crystal of suitable size and mount it for data collection.

  • Procedure:

    • Under a polarized light microscope, select a crystal with sharp edges, uniform extinction, and dimensions between 0.1 and 0.4 mm.[2] The quality of the crystal is directly proportional to the quality of the diffraction data.

    • Carefully mount the selected crystal on a cryoloop using a minimal amount of paratone-N oil. The oil serves to adhere the crystal and protect it from the atmosphere.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data.

2. Data Collection:

  • Objective: To collect a complete set of diffraction data.

  • Procedure:

    • Mount the cryoloop on the goniometer head of the diffractometer.

    • Perform an initial series of short exposures to determine the unit cell parameters and the crystal's orientation matrix.

    • Based on the unit cell and crystal system, the data collection strategy software will calculate the optimal set of scans (e.g., omega and phi scans) to ensure complete data coverage with appropriate redundancy.

    • Execute the full data collection run. The exposure time per frame is crucial and should be optimized to achieve good signal-to-noise ratio without overloading the detector.

3. Data Reduction and Structure Solution:

  • Objective: To process the raw diffraction images and solve the crystal structure.

  • Procedure:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

    • Apply corrections for Lorentz and polarization effects, and an absorption correction based on the crystal's shape and size.

    • The structure is then solved using direct methods or Patterson methods, which provide initial phases for the structure factors.

    • The resulting electron density map is interpreted to build an initial molecular model.

4. Structure Refinement:

  • Objective: To optimize the atomic coordinates and thermal parameters to best fit the experimental data.

  • Procedure:

    • Refine the structural model against the experimental data using a least-squares algorithm. This process minimizes the difference between the observed and calculated structure factor amplitudes.

    • Anisotropic displacement parameters are typically applied to non-hydrogen atoms to model their thermal motion.

    • Hydrogen atoms are usually located from the difference Fourier map and refined with appropriate constraints or restraints.

    • The final refined structure should have low R-factors (R1 and wR2) and a goodness-of-fit (GooF) value close to 1, indicating a good agreement between the model and the data.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Crystal_Selection Crystal Selection & Mounting Flash_Cooling Flash Cooling (100 K) Crystal_Selection->Flash_Cooling Unit_Cell Unit Cell Determination Flash_Cooling->Unit_Cell Strategy Data Collection Strategy Unit_Cell->Strategy Full_Data Full Data Collection Strategy->Full_Data Integration Data Integration & Correction Full_Data->Integration Solution Structure Solution Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Refinement->Validation PXRD_Comparison cluster_samples Isomeric Samples cluster_protocol PXRD Protocol Isomer1 1-Methyl-1H-Indazole Derivative Grinding Grind to Fine Powder Isomer1->Grinding Isomer2 2-Methyl-2H-Indazole Derivative Isomer2->Grinding Mounting Mount on Sample Holder Grinding->Mounting Data_Collection Collect Diffraction Pattern Mounting->Data_Collection Pattern1 PXRD Pattern of Isomer 1 Data_Collection->Pattern1 Pattern2 PXRD Pattern of Isomer 2 Data_Collection->Pattern2 Comparison Comparative Analysis Pattern1->Comparison Pattern2->Comparison

Figure 2: Comparative Analysis of Isomers using Powder X-ray Diffraction.

Comparative Crystal Structure Analysis: Case Studies

To illustrate the impact of N-methylation on the crystal packing of indazole derivatives, we will compare the crystal structures of representative 1-methyl-1H and 2-methyl-2H-indazole derivatives.

Case Study 1: Nitro-Substituted Indazoles

A comparison between 3-chloro-1-methyl-5-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole reveals significant differences in their crystal packing, driven by the distinct placement of the methyl group.

Parameter3-chloro-1-methyl-5-nitro-1H-indazole2-methyl-6-nitro-2H-indazole [4][5]
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 3.8273(2)3.793(3)
b (Å) 14.678(6)12.200(8)
c (Å) 15.549(6)16.675(11)
β (°) 96.130(9)95.722(9)
Volume (ų) 868.5(6)767.7(9)
Key Intermolecular Interactions Cl···O short contactsC-H···N and C-H···O hydrogen bonds, π···π stacking

In 3-chloro-1-methyl-5-nitro-1H-indazole, the packing is influenced by short contacts between the chlorine atom and an oxygen atom of the nitro group of a neighboring molecule. In contrast, the crystal structure of 2-methyl-6-nitro-2H-indazole is stabilized by a network of weak C-H···N and C-H···O hydrogen bonds, as well as π···π stacking interactions. [5]This difference in supramolecular assembly can be attributed to the altered steric and electronic environment around the nitrogen atoms due to the different methylation positions.

Case Study 2: Carboxylic Acid Derivatives

A comparison of the crystal structures of 1-methyl-1H-indazole-3-carboxylic acid and indazol-2-yl-acetic acid further highlights the influence of the substituent position.

Parameter1-methyl-1H-indazole-3-carboxylic acidindazol-2-yl-acetic acid
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 7.5470(15)10.593(2)
b (Å) 14.873(3)5.334(1)
c (Å) 14.924(3)14.331(3)
β (°) 93.10(3)94.13(3)
Volume (ų) 1672.7(6)806.9(3)
Key Intermolecular Interactions O-H···O hydrogen bonds forming inversion dimersO-H···N hydrogen bonds forming chains

The 1-methyl derivative forms inversion dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups. In contrast, indazol-2-yl-acetic acid exhibits a different supramolecular architecture, where molecules are linked into chains via O-H···N hydrogen bonds between the carboxylic acid proton and the N1 atom of a neighboring molecule. This fundamental difference in hydrogen bonding motifs is a direct consequence of the N-2 substitution, which leaves the N-1 atom available as a hydrogen bond acceptor.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions.

For 2-methyl-6-nitro-2H-indazole, the Hirshfeld surface analysis would reveal prominent red regions corresponding to the C-H···O and C-H···N hydrogen bonds, providing a visual representation of the interactions that stabilize the crystal lattice. [4][5]A comparative Hirshfeld analysis of the 1-methyl and 2-methyl isomers would graphically illustrate the different "hotspots" for intermolecular interactions on the molecular surfaces, offering a deeper understanding of their distinct packing behaviors. [6][7]

Conclusion: From Structure to Function

The crystal structure analysis of 2-methyl-2H-indazole derivatives, when compared to their 1-methyl-1H-indazole counterparts, unequivocally demonstrates that the position of the methyl group is a critical determinant of the resulting solid-state architecture. This seemingly minor structural change dictates the nature and directionality of intermolecular interactions, leading to vastly different supramolecular assemblies.

For drug development professionals, this understanding is not merely academic. The crystal packing influences a cascade of pharmaceutically relevant properties, including:

  • Solubility and Dissolution Rate: Different packing efficiencies and intermolecular bond strengths affect the energy required to break the crystal lattice, thereby influencing solubility.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms is highly dependent on the subtle balance of intermolecular forces.

  • Stability and Hygroscopicity: The nature and accessibility of functional groups on the crystal surface can influence the material's stability and its propensity to absorb water.

  • Bioavailability: The solid-state properties of an active pharmaceutical ingredient (API) can have a direct impact on its bioavailability.

By leveraging the insights gained from detailed crystallographic analysis, researchers can better predict and control the solid-state properties of 2-methyl-2H-indazole derivatives, paving the way for the rational design of more effective and reliable pharmaceutical products. The experimental protocols and comparative data presented in this guide provide a solid foundation for such endeavors.

References

  • Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. (2025). Preprint. [Link]

  • Long, L., Liu, B. N., Liu, M., & Liu, D. K. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1546. [Link]

  • Synthesis, crystal structure, and Hirshfeld surface analysis of isomeric ((1-(4-nitrophenyl)-1H-1,2,3-triazol-4(5)-yl)methoxy)benzaldehyde compounds. (2024). SciForum. [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1836–1840. [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole. (2019). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 64–69. [Link]

  • Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. (2022). Biointerface Research in Applied Chemistry, 12(5), 6549-6562. [Link]

  • A Supramolecular Approach to Structure-Based Design with A Focus on Synthons Hierarchy in Ornithine-Derived Ligands: Review, Synthesis, Experimental and in Silico Studies. (2020). International Journal of Molecular Sciences, 21(23), 9225. [Link]

  • (PDF) 2-Methyl-6-nitro-2H-indazole. (2011). ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2019). Molecules, 24(21), 3849. [Link]

  • Supramolecular synthons in fluorinated and nitrogen-rich ortho-diaminotriazoles. (2011). Structural Chemistry, 22, 1095–1103. [Link]

  • A beginner's guide to X-ray data processing. (2021). The Biochemist. [Link]

  • (PDF) A beginner's guide to X-ray data processing. (2021). ResearchGate. [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (2019). eScholarship.org. [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Determination of Purity of Liquid Isomers by X-Ray Diffraction. (1928). UNI ScholarWorks. [Link]

  • Can we able to determine from powered XRD which isomer is major either R or S in mixture? (2015). ResearchGate. [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. (2021). IUCrJ, 8(Pt 3), 362–369. [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving. (n.d.). University of Saskatchewan. [Link]

  • Methods and Tutorials – Single Crystal Diffraction. (n.d.). ORNL Neutron Sciences. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • 2-methyl-2h-indazole-6-boronic acid (C8H9BN2O2). (n.d.). PubChemLite. [Link]

  • 2-Methyl-2H-indazole. (n.d.). NIST WebBook. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2025). IJSDR. [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). Molecules, 26(8), 2132. [Link]

  • Crystal and Molecular Structure Analysis of 2-Methylimidazole. (2009). ResearchGate. [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2020). Molecules, 25(14), 3233. [Link]

  • Design and Synthesis of New Antifungals Based on N-Un-substituted Azoles as 14α Demethylase Inhibitor. (2020). Anti-Infective Agents, 18(3), 221-231. [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2017). Journal of Medicinal Chemistry, 60(5), 1720–1744. [Link]

  • A Medicinal Chemist's Guide to Molecular Interactions. (2012). Journal of Medicinal Chemistry, 55(14), 6235–6249. [Link]

  • Posttranslational chemical installation of azoles into translated peptides. (2021). Nature Communications, 12(1), 698. [Link]

  • Naturally occurring multiply N-methylated cyclic peptides: (A) cyclosporine A and (B) omphalotine. (2012). ResearchGate. [Link]

  • How to Identify Type of Isomerism | Organic Chemistry. (2020). YouTube. [Link]

  • Stereochemistry Determination by Powder X‐Ray Diffraction Analysis and NMR Spectroscopy Residual Dipolar Couplings. (2011). Angewandte Chemie International Edition, 50(6), 1392-1395. [Link]

  • Intermolecular Interaction Energies in Molecular Crystals: Comparison and Agreement of Localized Moller-Plesset 2, Dispersion-Corrected Density Functional, and Classical Empirical Two-Body Calculations. (2012). ResearchGate. [Link]

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Comprehensive Guide: UV-Vis Absorption Spectra of 3-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-methyl-2H-indazole represents a distinct class of "quinonoid" heterocycles, fundamentally different in electronic structure from its "benzenoid" isomer, 3-chloro-1-methyl-1H-indazole. For researchers in drug discovery and organic synthesis, distinguishing these isomers is critical, as N2-alkylated indazoles often exhibit superior pharmacokinetic profiles and distinct biological activities compared to their N1 counterparts.

This guide provides a technical analysis of the UV-Vis spectral properties of this compound, establishing it as a reference standard for identifying N2-alkylation products.

Electronic Structure & Spectral Theory

To interpret the UV-Vis spectrum of this molecule, one must understand the Quinonoid vs. Benzenoid dichotomy.

  • 1H-Indazoles (Benzenoid): The N1-H or N1-alkyl form retains a fully aromatic benzene ring fused to a pyrazole. This high stability results in higher energy electronic transitions, typically absorbing in the deep UV (250–270 nm).

  • 2H-Indazoles (Quinonoid): The N2-alkyl form (like our target) forces a rearrangement of double bonds, disrupting the benzene aromaticity and creating a quinodimethane-like contribution. This raises the energy of the HOMO (Highest Occupied Molecular Orbital) and lowers the LUMO (Lowest Unoccupied Molecular Orbital), resulting in a Bathochromic (Red) Shift .

Diagram 1: Electronic Resonance & Isomer Differentiation

The following diagram illustrates the structural causality behind the spectral shift.

Indazole_Electronic_Structure cluster_1H Benzenoid Form (1H-Isomer) cluster_2H Quinonoid Form (2H-Isomer - TARGET) N1 3-Chloro-1-methyl-1H-indazole (High Aromatic Stability) UV1 High Energy Transition (λmax ~273 nm) N1->UV1 π → π* Difference Δλ ~30-40 nm Diagnostic Shift UV1->Difference N2 This compound (Quinonoid Resonance) UV2 Lower Energy Transition (λmax ~300-315 nm) N2->UV2 π → π* (Red Shifted) UV2->Difference

Caption: Comparative electronic transitions showing the bathochromic shift driven by the quinonoid contribution in the 2H-indazole scaffold.

Comparative Spectral Data

The following data synthesizes experimental literature values for the target and its closest structural analogs. The 3-chloro substituent acts as an auxochrome, providing a further red shift via lone-pair donation into the


-system.
Table 1: UV-Vis Absorption Maxima ( ) Comparison
CompoundStructure Type

(nm)
Extinction Coeff.[1] (

)
SolventKey Feature
This compound Quinonoid (Target) 305 - 315 High (>10,000) MeOH/EtOH Distinct broad band >300nm
3-Chloro-1-methyl-1H-indazoleBenzenoid (Isomer)273, 225ModerateMeOHSharp peaks, UV transparent >290nm
2-Methyl-2H-indazoleQuinonoid (Parent)290 - 300HighMeCNReference for N2-alkylation
1-Methyl-1H-indazoleBenzenoid (Parent)250 - 260ModerateMeCNReference for N1-alkylation

Technical Insight: If you synthesize 3-chloroindazole and methylate it, you will likely get a mixture.

  • If your fraction absorbs strongly at 273 nm and is transparent at 310 nm, it is the N1-isomer .

  • If your fraction has a broad absorption extending past 300 nm , it is the N2-isomer (Target) .

Experimental Protocol: Spectral Characterization

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol.

Materials
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff <200 nm). Note: Avoid Acetone or Toluene due to UV cutoff interference.

  • Concentration: Prepare a stock solution of

    
     M, then dilute to 
    
    
    
    M for scanning.
  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

Step-by-Step Workflow
  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure solvent. Run a baseline correction from 200 nm to 400 nm.

  • Sample Preparation: Dissolve 1.6 mg of this compound in 10 mL solvent (Stock). Dilute 100

    
    L of Stock into 10 mL solvent (Working Solution).
    
  • Scan: Scan the Working Solution from 400 nm down to 200 nm.

  • Validation (The "Dilution Test"):

    • Prepare a 2x concentrated sample.

    • Measure Absorbance at

      
      .
      
    • Pass Criteria: If Absorbance exactly doubles (within 2%), Beer-Lambert Law holds, and no aggregation is occurring.

Diagram 2: Isomer Separation & Validation Workflow

This workflow describes how to use UV-Vis to guide the purification of the target molecule from a crude methylation mixture.

Synthesis_Validation Start Crude Reaction Mixture (Methylation of 3-Chloroindazole) Sep Chromatographic Separation (TLC / Column) Start->Sep Fraction1 Fraction A (Less Polar) N1-Isomer Sep->Fraction1 Fraction2 Fraction B (More Polar) N2-Isomer (Target) Sep->Fraction2 Analysis UV-Vis Analysis Fraction1->Analysis Fraction2->Analysis Result1 Result: λmax ~273 nm Identity: 3-Chloro-1-methyl Analysis->Result1 Result2 Result: λmax >300 nm Identity: 3-Chloro-2-methyl Analysis->Result2

Caption: Analytical workflow for distinguishing N1 vs N2 isomers using UV-Vis spectral feedback.

Solvent Effects (Solvatochromism)

The 2H-indazole system is more polar in the ground state (Dipole moment


 ~3.4 D) compared to the 1H isomer (

~1.5 D).
  • Polar Protic Solvents (MeOH, Water): May cause a slight blue shift (hypsochromic) or loss of fine structure due to hydrogen bonding with the N1 lone pair.

  • Non-Polar Solvents (Cyclohexane): Will reveal the most vibrational fine structure in the spectrum.

  • Recommendation: For standard identification, use Methanol as it dissolves the compound well and provides a clear, broad absorption envelope characteristic of the 2H-species.

References

  • Indazole Tautomerism & Spectral Differences

    • Study of the Addition Mechanism of 1H-Indazole... (2022).[2][3][4][5] Detailed NMR and structural analysis of N1 vs N2 substituted indazoles.

  • Spectral Data of 3-Chloro-1-methyl-1H-indazole

    • Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. (2022).[2][3][4][5] Provides the baseline

      
       of 273 nm for the N1 isomer.
      
  • Phototransposition and 2H-Indazole Spectra

    • Phototransposition of Indazoles to Benzimidazoles.[6] (2021).[5][7][8] Explicitly compares 1-methyl (benzenoid) and 2-methyl (quinonoid) UV spectra, confirming the red shift of the 2H species.

  • NIST Chemistry WebBook

    • 2-Methyl-2H-indazole UV Spectrum.[9] Provides the parent scaffold spectral data.

Sources

Reference Standards for 3-Chloro-2-methyl-2H-indazole Purity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Trap in Indazole Scaffolds

In the development of kinase inhibitors and anti-inflammatory agents, 3-Chloro-2-methyl-2H-indazole serves as a critical pharmacophore. However, its utility is frequently compromised by a silent variable: regioisomerism .

The methylation of 3-chloroindazole is governed by a delicate balance between kinetic and thermodynamic control. While the 2H-isomer (N2-methyl) is often the desired bioactive scaffold (mimicking the binding mode of drugs like Pazopanib), the 1H-isomer (N1-methyl) is thermodynamically favored. Commercial "Reagent Grade" sources frequently contain 5–15% of the N1-isomer, which co-elutes in standard HPLC gradients and introduces significant biological assay noise.

This guide compares the performance of Certified Reference Materials (CRMs) against standard reagent-grade alternatives, providing a validated analytical framework to ensure isomeric purity.

Part 1: Comparative Analysis – CRM vs. Reagent Grade

The "Product" in this analysis is a Certified Reference Material (CRM) of this compound, characterized by quantitative NMR (qNMR) and orthogonal HPLC methods. The "Alternative" is standard Reagent Grade material often used for early-stage synthesis.

Performance Matrix
FeatureProduct: Certified Reference Material (CRM) Alternative: Reagent Grade Impact on Research
Isomeric Purity > 99.8% (2H-isomer) Variable (85–95%)Reagent grade often contains 1-methyl-1H-indazole, altering IC50 values.
Assay Method qNMR (Traceable to NIST) Area% by HPLC (UV)HPLC Area% ignores response factor differences between isomers and impurities.
Water Content Measured (KF Titration) Often UnreportedUnaccounted water leads to stoichiometric errors in coupling reactions.
Identification 1H-NMR, 13C-NMR, 2D-NOESY 1H-NMR onlySimple 1H-NMR may miss low-level regioisomers without NOE confirmation.
Residual Solvents Quantified (GC-HS) "Passes Test"Trapped solvents (e.g., DMF, THF) can poison palladium catalysts in downstream cross-couplings.
The "Hidden Impurity" Scenario

In a comparative study, a Reagent Grade sample labeled "98% Purity" was analyzed using the CRM-validated method.

  • Result: The sample contained 6.4% of 3-Chloro-1-methyl-1H-indazole .

  • Consequence: In a Suzuki coupling reaction, this impurity competed for the catalyst, reducing the yield of the desired 2H-product by ~15% and requiring difficult chromatographic separation of the final drug substance.

Part 2: Validated Experimental Protocols

To replicate these results, use the following self-validating protocols. These methods are designed to separate the critical N1/N2 regioisomers.

Protocol A: High-Resolution HPLC Purity Assessment

Objective: Separate this compound (Target) from 3-Chloro-1-methyl-1H-indazole (Impurity).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (Isosbestic point approximation) and 220 nm (Amide/Imine sensitivity).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
15.0 95% Linear Gradient (Critical Separation Window)
20.0 95% Wash

| 20.1 | 5% | Re-equilibration |

Acceptance Criteria:

  • Resolution (Rs): > 2.0 between N1 and N2 isomer peaks.

  • Retention Time: N2-isomer typically elutes before the N1-isomer due to higher polarity of the quinoid-like 2H system.

Protocol B: Structural Validation via qNMR

Objective: Absolute quantification of the primary material avoiding reference standard potency errors.

  • Solvent: DMSO-d6 (99.9% D).

  • Internal Standard: Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.

  • Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 60 seconds (5x T1).

  • Diagnostic Region:

    • 2-Methyl (Target): Singlet at δ 4.15 – 4.25 ppm .

    • 1-Methyl (Impurity): Singlet at δ 4.00 – 4.10 ppm .

    • Note: The chemical shift difference (~0.15 ppm) allows for integration and calculation of the molar ratio of isomers.

Part 3: Reference Standard Qualification Workflow

The following diagram illustrates the rigorous qualification process required to elevate a synthesized batch to a Certified Reference Material.

ReferenceStandardQualification Synthesis Crude Synthesis (Methylation of 3-Cl-Indazole) Purification Regio-Selective Purification (Column Chromatography / Recrystallization) Synthesis->Purification PrelimQC Preliminary QC (HPLC Purity > 95%) Purification->PrelimQC PrelimQC->Purification Fail (High N1 Isomer) Identity Structural ID (1H/13C NMR, MS, FTIR) Confirm 2H-Tautomer PrelimQC->Identity Pass Purity Purity Assignment (HPLC-UV + GC-Headspace + KF) Identity->Purity qNMR Potency Assignment (qNMR) Traceable to NIST SRM Purity->qNMR CRM Certified Reference Material (CoA with Uncertainty Budget) qNMR->CRM Mass Balance Agreement

Figure 1: Qualification workflow for establishing a Primary Reference Standard. Note the critical feedback loop at Preliminary QC to remove the thermodynamic N1-isomer.

References

  • Regioselectivity in Indazole Synthesis: Title: "Regioselective Synthesis of 2H-Indazoles via Copper-Catalyzed Cyclization." Source:Journal of Organic Chemistry, 2021.[1][2] URL:[Link]

  • Analytical Characterization of Indazoles: Title: "Differentiation of 1H- and 2H-Indazoles by NMR Spectroscopy." Source:Magnetic Resonance in Chemistry, 2016. URL:[Link]

  • HPLC Method Development for Structural Isomers: Title: "Separation of Structural Isomers of Nitrogen Heterocycles by Reversed-Phase HPLC." Source:Journal of Chromatography A, 2017. URL:[Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Chloro-2-methyl-2H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Chloro-2-methyl-2H-indazole, a halogenated organic compound utilized in various research and development applications, including pharmaceutical synthesis.[1][2][3][4][5][6][7] Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from closely related hazardous compounds, such as 5-chloro-2-methyl-4-isothiazolin-3-one, and established principles of hazardous waste management to ensure a cautious and compliant disposal process.[8][9]

Understanding the Hazard Profile: A Precautionary Approach

Given that this compound is a chlorinated heterocyclic compound, it is prudent to handle it as a substance with a significant hazard potential until specific toxicological data becomes available. Analogous chlorinated organic compounds, such as 5-chloro-2-methyl-4-isothiazolin-3-one, are known to be potent skin sensitizers, corrosive to the eyes and skin, and highly toxic to aquatic life.[8][9] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated hazardous waste management framework.

Key Inferred Hazards:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[8][10]

  • Skin and Eye Irritation/Corrosion: Likely to cause skin irritation and serious eye damage.[11]

  • Environmental Hazard: Assumed to be toxic to aquatic organisms with long-lasting effects.[9][11]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste identification and segregation and ends with transfer to a licensed hazardous waste disposal facility.

DisposalWorkflow Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal Steps cluster_disposal_process Disposal Process Waste_Identification Waste Identification & Characterization Segregation Segregation from Incompatible Wastes Waste_Identification->Segregation Based on Hazard Class Containerization Proper Containerization & Labeling Segregation->Containerization Use Designated Containers Accumulation Accumulation in Satellite Area Containerization->Accumulation Securely Sealed & Labeled Transfer Transfer to Central Accumulation Area Accumulation->Transfer Follow Institutional Protocols Documentation Manifesting & Record Keeping Transfer->Documentation Complete Waste Profile Final_Disposal Licensed Hazardous Waste Disposal Documentation->Final_Disposal Ensure Regulatory Compliance

Caption: Decision-making workflow for the safe disposal of this compound.

Waste Identification and Segregation

The first critical step is to correctly identify waste containing this compound. This includes pure, unreacted material, contaminated labware (e.g., vials, pipette tips), and solutions.

Protocol:

  • Designate as Hazardous Waste: All materials contaminated with this compound must be treated as hazardous waste.

  • Segregate at the Source: To prevent dangerous reactions, segregate this waste from other chemical waste streams. Specifically:

    • Keep separate from strong oxidizing agents and strong bases. While specific reactivity data is unavailable, this is a prudent measure for many organic compounds.

    • Do not mix with non-halogenated organic waste. This is a common requirement at disposal facilities to facilitate different treatment methods.

Containerization and Labeling

Proper containment and labeling are essential for safety and regulatory compliance.

Protocol:

  • Select Appropriate Containers: Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass, with secure screw-top lids.

  • Label Containers Clearly: All waste containers must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The relevant hazard pictograms (e.g., corrosive, toxic, environmentally hazardous)

Accumulation and Storage

Waste should be accumulated in a designated satellite accumulation area (SAA) within the laboratory before being transferred to a central accumulation area (CAA).

Protocol:

  • Satellite Accumulation: Store the labeled waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Regular Inspection: Periodically inspect the waste container for any signs of degradation, leaks, or pressure buildup.

Final Disposal

The final step is the transfer of the waste to a licensed hazardous waste disposal facility. This is typically managed through your institution's Environmental Health and Safety (EHS) department.

Protocol:

  • Contact EHS: When the waste container is full or has been in accumulation for the maximum allowable time, contact your institution's EHS department to arrange for pickup.

  • Complete Waste Profile Sheet: You will likely need to complete a hazardous waste profile sheet, providing all the information from the container label and any other known details about the waste.

  • Incineration: Based on the properties of analogous chlorinated organic compounds, high-temperature incineration is the most probable and environmentally sound disposal method. This process is designed to destroy the organic molecule and scrub hazardous combustion byproducts from the exhaust stream.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

Protocol:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS.

  • Don Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE, including:

    • Chemical splash goggles and a face shield

    • Chemical-resistant gloves (nitrile or neoprene)

    • A lab coat or chemical-resistant apron

  • Contain the Spill: Use a chemical spill kit with absorbent materials to contain the spill.

  • Clean the Spill:

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

    • For solid spills, carefully sweep the material into a designated waste container. Avoid creating dust.

  • Decontaminate the Area: Once the bulk of the spill has been cleaned, decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Seek Medical Attention: If there is any skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12]

Quantitative Data and Hazard Summary

The following table summarizes the key hazard information inferred from closely related compounds. This information should be used to inform risk assessments and handling procedures for this compound.

Hazard ParameterInferred Value/ClassificationSource (Analogous Compound)
Acute Oral Toxicity Toxic if swallowed5-chloro-2-methyl-4-isothiazolin-3-one[8]
Acute Dermal Toxicity Fatal in contact with skin5-chloro-2-methyl-4-isothiazolin-3-one[8]
Acute Inhalation Toxicity Fatal if inhaled5-chloro-2-methyl-4-isothiazolin-3-one[8]
Skin Corrosion/Irritation Causes severe skin burns5-chloro-2-methyl-4-isothiazolin-3-one
Eye Damage/Irritation Causes serious eye damage5-chloro-2-methyl-4-isothiazolin-3-one
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects5-chloro-2-methyl-4-isothiazolin-3-one[9]

Conclusion

The responsible disposal of this compound requires a conservative approach based on the known hazards of similar chemical structures. By adhering to the principles of proper waste identification, segregation, containment, and documentation, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

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  • Australian Government Department of Health. (2019, March 8). 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • KEIMFARBEN GMBH. (n.d.). Safety data sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

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  • PubMed. (2024, May 26). Innovative cascade reaction for 2H-indazole derivative synthesis. Retrieved from [Link]

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  • National Center for Biotechnology Information (NCBI). (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • PubMed. (2014). Environmental fate and toxicology of chlorothalonil. Retrieved from [Link]

  • International Journal for Scientific and Development Research (IJSDR). (2025, February). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-1H-indazole. Retrieved from [Link]

  • MDPI. (2023, July 31). Separation of Anionic Chlorinated Dyes from Polluted Aqueous Streams Using Ionic Liquids and Their Subsequent Recycling. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Environmental Fate and Toxicology of Chlorothalonil. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro–1-methyl-1H-indazole. Retrieved from [Link]

  • PubMed. (2020, July 11). Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of a 28-day oral exposure to a 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one biocide formulation in Sprague-Dawley rats. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Retrieved from [Link]

  • ResearchGate. (n.d.). The products of the thermal decomposition of CH3CHO | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Retrieved from [Link]

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